molecular formula C8H14ClNO B079546 1-(Chloroacetyl)azepane CAS No. 52227-33-5

1-(Chloroacetyl)azepane

Cat. No.: B079546
CAS No.: 52227-33-5
M. Wt: 175.65 g/mol
InChI Key: OUYNYRUBFQVLEE-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)azepane (CAS 52227-33-5) is a chemical reagent featuring a seven-membered azepane ring functionalized with a chloroacetyl group. This structure makes it a versatile building block in organic synthesis and medicinal chemistry research, particularly for the functionalization of larger molecules through nitrogen acylation . The chloroacetyl group is a key handle for further nucleophilic substitution reactions, allowing researchers to create more complex molecular architectures. Azepane-based scaffolds are increasingly recognized as novel, unexplored frameworks in drug discovery, with research indicating their potential in central nervous system (CNS) targeting due to favorable physicochemical properties . As a key intermediate, this compound can be used in the synthesis of functionalized azepanes and other nitrogen-containing heterocycles, which are core structures in various natural products and pharmacologically active compounds . Our product is supplied as a high-purity material to ensure reproducibility in your experiments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(azepan-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYNYRUBFQVLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389773
Record name 1-(Chloroacetyl)azepane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52227-33-5
Record name 1-(Chloroacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azepan-1-yl)-2-chloroethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to 1-(Chloroacetyl)azepane: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(Chloroacetyl)azepane. This compound, belonging to the class of α-haloamides, serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its bifunctional nature, featuring a reactive chloroacetyl group and a seven-membered azepane ring, allows for diverse chemical transformations.

Core Chemical Properties and Structure

This compound, also known by its IUPAC name 1-(azepan-1-yl)-2-chloroethanone, is a derivative of azepane (hexamethyleneimine). The key physicochemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

PropertyValueSource
Molecular Formula C₈H₁₄ClNO[1][2][3]
Molecular Weight 175.66 g/mol [1][2][3]
CAS Number 52227-33-5[1][2][3]
IUPAC Name 1-(azepan-1-yl)-2-chloroethanone[1]
SMILES ClCC(=O)N1CCCCCC1[1]
Boiling Point 91 °C @ 0.36 Torr[3]
Density (Predicted) 1.112 ± 0.06 g/cm³[3]

The structure of this compound is characterized by a seven-membered saturated heterocyclic azepane ring N-acylated with a chloroacetyl group.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of azepane with chloroacetyl chloride. This reaction is a standard method for the formation of amides. Below is a detailed, plausible experimental protocol based on general procedures for N-acylation.

Materials:

  • Azepane (hexamethyleneimine)

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the stirred solution of azepane and triethylamine over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

synthesis_workflow Synthesis Workflow for this compound start Start dissolve Dissolve Azepane and Triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_cac Add Chloroacetyl Chloride in DCM dropwise cool->add_cac react Stir at Room Temperature add_cac->react 2-4 hours workup Quench with NaHCO3 (aq) and Extract react->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Vacuum Distillation or Column Chromatography dry->purify end Pure this compound purify->end

Caption: A typical workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the azepane ring and the chloroacetyl group. The protons alpha to the nitrogen and the carbonyl group will be deshielded and appear at a lower field. The protons of the chloroacetyl group will appear as a singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the chlorine atom, and the six unique carbons of the azepane ring.

  • Mass Spectrometry (MS): Mass spectral analysis, typically using electron ionization (EI) or electrospray ionization (ESI), will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information, with characteristic losses of chlorine and fragments of the azepane ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

Reactivity and Applications

This compound is a versatile intermediate due to the presence of the reactive α-chloro amide moiety. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

Common reactions involving α-haloamides like this compound include:

  • Nucleophilic Substitution: Reaction with various nucleophiles such as amines, thiols, and alkoxides to introduce new side chains. This is a widely used strategy in the synthesis of pharmacologically active compounds.

  • Formation of Heterocycles: The reactive nature of the chloroacetyl group can be exploited in intramolecular cyclization reactions to form various heterocyclic systems.

  • Cross-Coupling Reactions: In some cases, the C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions.

One documented application of this compound is in the study of overcoming fluconazole resistance in Candida albicans clinical isolates with tetracyclic indoles, highlighting its potential in medicinal chemistry research[3].

reactivity_pathways Reactivity of this compound start This compound nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution + Nucleophile (Nu⁻) heterocycle_formation Heterocycle Formation start->heterocycle_formation Intramolecular Cyclization cross_coupling Cross-Coupling Reactions start->cross_coupling + Coupling Partner (e.g., Boronic Acid) product1 Functionalized Azepane Derivatives nucleophilic_substitution->product1 product2 Fused or Spirocyclic Heterocycles heterocycle_formation->product2 product3 Coupled Products cross_coupling->product3

Caption: Key reaction pathways involving this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The provided information on its properties, synthesis, and reactivity should facilitate its effective use in the laboratory and in the design of new synthetic strategies.

References

1-(Chloroacetyl)azepane synthesis from azepane and chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(chloroacetyl)azepane from azepane and chloroacetyl chloride. This process, a classic example of N-acylation, is a fundamental reaction in organic synthesis, often employed in the construction of more complex molecules in pharmaceutical development. The chloroacetyl group serves as a versatile handle for subsequent nucleophilic substitutions.

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between the secondary amine, azepane (also known as hexamethyleneimine), and the highly reactive acyl halide, chloroacetyl chloride. The nitrogen atom of azepane acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide product, this compound, and releases a molecule of hydrochloric acid (HCl). A base, typically a tertiary amine such as triethylamine (TEA), is added to the reaction mixture to neutralize the HCl byproduct, preventing the protonation of the starting azepane and driving the reaction to completion.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.

ParameterAzepaneChloroacetyl ChlorideThis compound
CAS Number 111-49-979-04-952227-33-5[1][2]
Molecular Formula C₆H₁₃NC₂H₂Cl₂OC₈H₁₄ClNO[1][2]
Molecular Weight ( g/mol ) 99.17112.94175.66[1][2]
Boiling Point (°C) 138-139105-10791 @ 0.36 Torr[2]
Density (g/cm³) 0.8531.4191.112 (Predicted)[2]
Expected ¹H NMR (CDCl₃, δ ppm) --~4.1 (s, 2H, -C(=O)CH₂Cl), ~3.5 (t, 4H, -N-CH₂-), ~1.7 (m, 8H, -(CH₂)₄-)
Expected ¹³C NMR (CDCl₃, δ ppm) --~166 (C=O), ~48 (-N-CH₂-), ~42 (-CH₂Cl), ~29, ~27, ~26 (ring CH₂)
Expected IR (cm⁻¹) ~3280 (N-H stretch)~1785 (C=O stretch)~1650 (amide C=O stretch), no N-H stretch

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment:

  • Azepane

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq.) and triethylamine (1.1-1.2 eq.) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05-1.1 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise to the cooled solution via a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Quenching and Extraction:

    • Quench the reaction by adding water to the flask.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl solution, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, if necessary, to obtain the final product.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Azepane and TEA in anhydrous DCM B Cool to 0 °C A->B C Add Chloroacetyl Chloride dropwise (0-5 °C) B->C D Stir at Room Temperature (2-4 hours) C->D E Quench with Water D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO₃ F->G H Wash with Brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Vacuum Distillation or Column Chromatography J->K L Pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

References

1-(Chloroacetyl)azepane in Acylation Reactions: A Mechanistic and Practical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated mechanism of action of 1-(chloroacetyl)azepane in acylation reactions, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from analogous N-chloroacetyl compounds and fundamental principles of organic chemistry to present a plausible mechanistic framework and general experimental considerations.

Core Executive Summary

This compound is an N-acylated azepane derivative. While specific studies on its application as an acylating agent are scarce, its chemical structure suggests it will function as a potent electrophile for the acylation of various nucleophiles, primarily amines and alcohols. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The azepane moiety likely influences the reagent's solubility, steric profile, and potentially the stability of the resulting acylated products, which are valuable intermediates in the synthesis of more complex molecules.

Plausible Mechanism of Action in Acylation Reactions

The primary role of this compound in acylation reactions is to transfer the chloroacetyl group to a nucleophilic substrate. The mechanism is anticipated to be a classic nucleophilic acyl substitution, which can be generalized for both amine and alcohol nucleophiles.

Acylation of Amines (N-Acylation)

The N-acylation of a primary or secondary amine with this compound is expected to proceed as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-nitrogen bond of the azepane ring is cleaved, and the azepane moiety acts as a leaving group. However, given that amides are generally poor leaving groups, it is more likely that the reaction is facilitated by the presence of the chlorine atom. A more plausible pathway involves the initial formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion from the chloroacetyl group in a subsequent step, or a concerted mechanism. In the context of N-acylation, the azepane amide bond would remain intact. The reaction is the transfer of the chloroacetyl group. Therefore, the reaction is the acylation of the azepane nitrogen by chloroacetyl chloride to form this compound, which can then be used to alkylate other nucleophiles at the alpha-carbon.

However, if this compound itself is acting as the acylating agent , the mechanism would involve the cleavage of the amide bond, which is generally unfavorable. A more likely scenario is that this compound acts as an alkylating agent , where the nucleophile displaces the chlorine atom.

Assuming the user's intent was the more common reaction of an N-chloroacetyl compound, which is N-acylation using a chloroacetylating agent, the general mechanism is as follows:

  • Nucleophilic Attack: An amine nucleophile attacks the carbonyl carbon of a chloroacetylating agent (like chloroacetyl chloride, to form an N-chloroacetylated amine).

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Leaving Group Departure: The leaving group (e.g., chloride from chloroacetyl chloride) is expelled, regenerating the carbonyl double bond and forming the N-chloroacetylated amine.

Let's re-evaluate the user's query. "this compound mechanism of action in acylation reactions". This implies this compound is the reagent in an acylation. In this case, it would transfer the CH2Cl-C(=O)- group.

Corrected Plausible Mechanism (this compound as Acylating Agent):

  • Nucleophilic Attack: The nucleophile (e.g., an amine, R-NH2) attacks the electrophilic carbonyl carbon of this compound.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the carbonyl oxygen carries a negative charge, and the incoming nucleophile's heteroatom (e.g., nitrogen) bears a positive charge.

  • Leaving Group Departure: The intermediate collapses, and the azepane ring, as an amide anion, would need to depart. Amide anions are very poor leaving groups. Therefore, this direct acylation mechanism is highly unlikely under standard conditions.

Alternative and More Plausible Reactivity: Alkylation

It is far more probable that this compound acts as an alkylating agent . The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack, displacing the chloride ion.

  • SN2 Attack: A nucleophile attacks the carbon atom bearing the chlorine atom.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Chloride Departure: The chloride ion is displaced, resulting in the formation of a new carbon-nucleophile bond.

Given the ambiguity and the unlikeliness of this compound acting as an acylating agent by cleaving its amide bond, the remainder of this guide will focus on the general principles of N-acylation using chloroacetylating agents, which is a more common and well-established reaction class.

General Experimental Protocol for N-Chloroacetylation of an Amine

The following is a generalized protocol for the N-chloroacetylation of a primary or secondary amine using a chloroacetylating agent. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific substrates.

Materials:

  • Amine substrate

  • Chloroacetyl chloride (or analogous chloroacetylating agent)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

  • Base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate)

  • Apparatus for inert atmosphere reaction (optional, but recommended)

  • Standard workup and purification reagents and equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography).

Procedure:

  • Reaction Setup: A clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with the amine substrate and the anhydrous solvent.

  • Addition of Base: The base (typically 1.1 to 1.5 equivalents relative to the amine) is added to the solution. The mixture is stirred until the amine and base are fully dissolved.

  • Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

  • Addition of Acylating Agent: The chloroacetylating agent (typically 1.0 to 1.2 equivalents) is dissolved in a small amount of the anhydrous solvent and added dropwise to the stirred amine solution over a period of 15-30 minutes.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for a period of 1 to 24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Data Presentation

As stated, specific quantitative data for the acylation reactions of this compound is not available in the reviewed literature. For a typical N-chloroacetylation of a simple primary amine with chloroacetyl chloride, yields are generally high, often exceeding 80-90%, depending on the substrate and reaction conditions.

Parameter General Observation for N-Chloroacetylation
Reaction Time 1 - 24 hours
Temperature 0 °C to room temperature
Typical Yields 80-95% (highly substrate dependent)
Key Side Reactions Di-acylation (if excess acylating agent is used), hydrolysis of the acylating agent.

Mandatory Visualizations

General Mechanism of N-Acylation

Caption: General mechanism of N-acylation of an amine with an acyl chloride.

General Experimental Workflow for N-Acylation

G General Experimental Workflow for N-Acylation A 1. Dissolve Amine and Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Chloroacetylating Agent Dropwise B->C D 4. Reaction at Room Temperature (Monitor by TLC/LC-MS) C->D E 5. Aqueous Workup D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Concentration F->G H 8. Purification (Chromatography/Recrystallization) G->H I Final Product H->I

Caption: A typical experimental workflow for the N-acylation of an amine.

Technical Guide: Physicochemical Characterization of 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Chloroacetyl)azepane, also known as N-(Chloroacetyl)homopiperidine, is a chemical intermediate that possesses a reactive chloroacetyl group. This functional group makes it a valuable building block in organic synthesis, particularly for the introduction of an azepane moiety and for further functionalization through nucleophilic substitution of the chlorine atom. A thorough understanding of its solubility and stability is critical for its effective use in synthesis, formulation development, and for predicting its behavior in various experimental and physiological environments.

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines standardized protocols and data presentation formats to guide researchers in generating this crucial information.

Data Presentation

Quantitative data should be meticulously recorded and presented in a structured format to allow for clear interpretation and comparison. The following tables serve as templates for organizing experimental findings on the solubility and stability of this compound.

Table 1: Solubility of this compound in Various Solvents at 25°C

Solvent SystemPolarity IndexSolubility (mg/mL)Qualitative Solubility
Water10.2To be determinedTo be determined
Phosphate-Buffered Saline (pH 7.4)~10.2To be determinedTo be determined
Methanol5.1To be determinedTo be determined
Ethanol4.3To be determinedTo be determined
Acetone5.1To be determinedTo be determined
Dichloromethane (DCM)3.1To be determinedTo be determined
Ethyl Acetate4.4To be determinedTo be determined
Diethyl Ether2.8To be determinedTo be determined
Hexanes0.1To be determinedTo be determined

Note: The analogous compound 1-Acetylpiperidine is reported to be soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

Table 2: Hydrolytic Stability of this compound in Aqueous Buffers at 37°C

Buffer SystempHTime (hours)% Remaining (Mean ± SD)Major Degradants Identified
0.1 N HCl1.00100-
2To be determinedTo be determined
6To be determinedTo be determined
24To be determinedTo be determined
Phosphate Buffer7.40100-
2To be determinedTo be determined
6To be determinedTo be determined
24To be determinedTo be determined
0.1 N NaOH13.00100-
2To be determinedTo be determined
6To be determinedTo be determined
24To be determinedTo be determined

Experimental Protocols

Detailed and standardized methodologies are essential for generating reliable and reproducible data. The following protocols are adapted from established methods for characterizing pharmaceutical compounds.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a constant temperature to reach thermodynamic equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS pH 7.4, ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Calibrated analytical balance

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials containing the compound.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The mixtures should be agitated for a sufficient duration to reach equilibrium, which is typically between 24 and 72 hours. It is recommended to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least one hour to permit the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial. Immediately filter the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility measurements.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the pre-validated analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV. A calibration curve must be prepared using standard solutions of this compound at known concentrations to ensure accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

Protocol 2: Assessment of Chemical Stability

This protocol outlines a procedure for evaluating the hydrolytic stability of this compound under various pH conditions. Amide bonds can be susceptible to hydrolysis, and the presence of the α-chloro group may influence the compound's reactivity.

Objective: To assess the rate of degradation of this compound in aqueous solutions of varying pH and to identify potential degradation products.

Materials:

  • This compound

  • Aqueous buffer solutions (e.g., 0.1 N HCl for acidic, phosphate buffer for neutral, 0.1 N NaOH for basic conditions)

  • Incubator or water bath with temperature control (e.g., 37°C)

  • Volumetric flasks and pipettes

  • A validated stability-indicating HPLC method with a suitable detector (e.g., DAD or MS).

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Reaction Initiation: In separate reaction vessels, add a small aliquot of the stock solution to a pre-warmed buffer (acidic, neutral, and basic) to achieve a final desired concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each reaction mixture.

  • Reaction Quenching (if necessary): Immediately quench the degradation reaction by adding the aliquot to a quenching solution. This could involve neutralization or dilution in the mobile phase.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradants.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of intact this compound remaining versus time. The degradation rate constant and half-life (t½) can be calculated from this data.

Forced Degradation Studies: To understand the degradation pathways and to develop a stability-indicating analytical method, forced degradation (stress testing) should be performed. This involves exposing this compound to more extreme conditions:

  • Acid/Base Hydrolysis: Higher concentrations of acid (e.g., 1 N HCl) and base (e.g., 1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solid compound or a solution at high temperatures (e.g., 60-80°C).

  • Photostability: Exposing the compound to light sources as specified in ICH guidelines.

Mandatory Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel research compound such as this compound.

G cluster_start Phase 1: Initial Assessment cluster_solubility Phase 2: Solubility Profiling cluster_stability Phase 3: Stability Assessment cluster_end Phase 4: Final Report start Compound Received (this compound) structure Structure & Purity Confirmation (NMR, LC-MS) start->structure sol_screen Qualitative Solubility Screen (Various Solvents) structure->sol_screen forced_deg Forced Degradation (Acid, Base, Ox, Light, Heat) structure->forced_deg shake_flask Quantitative Solubility (Shake-Flask Method) sol_screen->shake_flask Select Key Solvents sol_data Solubility Data Table shake_flask->sol_data report Comprehensive Physicochemical Profile sol_data->report hplc_dev Develop Stability-Indicating HPLC Method forced_deg->hplc_dev Identify Degradants kinetic_study Kinetic Stability Study (pH 1, 7.4, 13) hplc_dev->kinetic_study Validate Method stab_data Stability Data & Profile kinetic_study->stab_data stab_data->report

Physicochemical Characterization Workflow

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Chloroacetyl)azepane is a chemical intermediate that holds potential for use in synthetic organic chemistry and drug discovery. As with any novel compound intended for these applications, precise structural elucidation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to achieving this. This guide provides a detailed overview of the expected spectroscopic data for a representative N-chloroacetylated cyclic amine and the experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for N-chloroacetyl-2,6-diarylpiperidin-4-ones, which serve as an analogue for this compound. The data is compiled from typical values observed for such compounds.

Table 1: ¹H NMR Spectroscopic Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.20 - 7.80m-
CH (Piperidine Ring)4.00 - 4.50m-
CH₂ (Piperidine Ring)2.50 - 3.50m-
CH₂ (Chloroacetyl)4.10 - 4.30s-
Table 2: ¹³C NMR Spectroscopic Data
CarbonChemical Shift (δ, ppm)
C=O (Amide)165.0 - 168.0
C=O (Piperidone)205.0 - 208.0
C (Aromatic)125.0 - 145.0
CH (Piperidine Ring)55.0 - 65.0
CH₂ (Piperidine Ring)40.0 - 50.0
CH₂ (Chloroacetyl)42.0 - 45.0
Table 3: IR Spectroscopic Data
Functional GroupWavenumber (ν, cm⁻¹)Intensity
C=O (Amide)1660 - 1680Strong
C=O (Ketone)1710 - 1730Strong
C-N Stretch1200 - 1350Medium
C-Cl Stretch600 - 800Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium
Table 4: Mass Spectrometry Data
Ion Typem/z ValueDescription
[M]⁺Calculated Molecular WeightMolecular Ion
[M+H]⁺Calculated MW + 1Protonated Molecular Ion (ESI)
[M-Cl]⁺Calculated MW - 35Loss of Chlorine
[M-CH₂Cl]⁺Calculated MW - 49Loss of Chloromethyl Group
[M-COCH₂Cl]⁺Calculated MW - 77Loss of Chloroacetyl Group

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of N-chloroacetylated cyclic amines.

Synthesis of N-Chloroacetylated Piperidine Derivative

A solution of the corresponding piperidine derivative in a suitable solvent (e.g., dichloromethane or toluene) is cooled in an ice bath. To this stirred solution, chloroacetyl chloride is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

NMR Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 0 to 220 ppm is typically used. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). Electrospray ionization (ESI) or electron ionization (EI) can be used.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI-MS).

  • Data Acquisition: The sample is introduced into the ion source. For EI, a standard electron energy of 70 eV is used. The mass analyzer is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination Final_Report Final_Report Structure_Determination->Final_Report

Workflow for Spectroscopic Analysis

Potential Biological Activities of 1-(Chloroacetyl)azepane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently incorporated into a diverse array of biologically active molecules and approved therapeutic agents.[1][2][3] The introduction of a reactive chloroacetyl group at the 1-position of the azepane ring creates a versatile chemical entity, 1-(chloroacetyl)azepane, whose derivatives are of growing interest in medicinal chemistry. The electrophilic nature of the chloroacetyl moiety allows for covalent interactions with biological nucleophiles, a mechanism exploited in the design of targeted inhibitors. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of this compound derivatives, drawing on available preclinical data. We will explore their synthesis, anticancer and anticonvulsant properties, and potential as enzyme inhibitors, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the acylation of a substituted azepane precursor with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general synthetic scheme involves the reaction of a substituted azepine-containing molecule with chloroacetyl chloride in a suitable solvent. For instance, in the synthesis of N1-chloroacetyl benzodiazepine derivatives, an equimolar mixture of a 7-substituted 1,5-benzodiazepin-2-one and chloroacetyl chloride is prepared in an aqueous solution of sodium hydroxide.[4] Similarly, the synthesis of 2-(2-chloro-acetylamino)-pyrroloazepine derivatives would involve the reaction of the parent pyrroloazepine with chloroacetyl chloride.[5]

Potential Biological Activities

The incorporation of the this compound moiety has been explored in the context of several therapeutic areas, with the most prominent being oncology and neurology.

Anticancer Activity

The chloroacetyl group can act as a covalent binder to nucleophilic residues, such as cysteine, in the active sites of enzymes, leading to irreversible inhibition. This mechanism has been explored in the design of anticancer agents.

A notable example is a 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine derivative , which has demonstrated potent and selective anticancer activity.[5]

Table 1: Anticancer Activity of a 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine Derivative [5]

CompoundCell LineIC50 (nM)
2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepineHCT116 (Colon Carcinoma)21.1

The potent activity of this compound suggests that the this compound scaffold can be a valuable component in the design of novel anticancer drugs.

Molecular docking studies have suggested that 2-(2-chloro-acetylamino)-pyrrolo[1,2-a]azepine derivatives can bind to the active site of Cyclin-Dependent Kinase 2 (CDK2) .[5] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The chloroacetyl group could potentially form a covalent bond with a cysteine residue in or near the ATP-binding pocket of CDK2, leading to its irreversible inhibition and subsequent cell cycle arrest and apoptosis.

CDK2_Inhibition cluster_0 Cell Cycle Progression cluster_1 CDK2 Regulation cluster_2 Inhibition by this compound Derivative G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E Active_Complex Active Cyclin/CDK2 Complex CyclinE->Active_Complex CyclinA Cyclin A CyclinA->Active_Complex CDK2 CDK2 CDK2->Active_Complex p21 p21/p27 (Inhibitors) p21->Active_Complex Active_Complex->S Promotes G1/S Transition Azepane_Derivative This compound Derivative Azepane_Derivative->CDK2 Covalent Inhibition

Caption: Proposed mechanism of action of a this compound derivative via CDK2 inhibition, leading to cell cycle arrest.

Anticonvulsant Activity

While not directly involving a this compound, the synthesis and evaluation of N1-chloroacetyl derivatives of 1,5-benzodiazepin-2-ones suggest that the N-chloroacetyl moiety on a seven-membered ring system can confer anticonvulsant properties.[4] This provides a rationale for investigating the potential of this compound derivatives as anticonvulsant agents.

The study on N1-chloroacetyl benzodiazepine derivatives revealed that the presence of a chloroacetyl group, in combination with other substituents, could afford protection against seizures in preclinical models.[4]

Experimental Protocols

General Synthesis of N-Chloroacetyl Derivatives

The following is a general protocol adapted from the synthesis of related N-chloroacetyl heterocyclic compounds.[4]

  • Dissolution: Dissolve the parent azepane derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran, or an aqueous basic solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: If the reaction is not in an aqueous basic solution, add a base such as triethylamine (1.1 equivalents) to the cooled solution.

  • Acylation: Add chloroacetyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If in an aqueous solution, the product may precipitate and can be collected by filtration.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Synthesis_Workflow Start Substituted Azepane Step1 Dissolve in Solvent Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Base Step2->Step3 Step4 Add Chloroacetyl Chloride Step3->Step4 Step5 React at Room Temperature Step4->Step5 Step6 Work-up and Purification Step5->Step6 End This compound Derivative Step6->End

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[5]

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a further 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA).

  • Staining: Wash the plates with water and stain the cells with SRB solution.

  • Wash and Solubilize: Wash away the unbound dye with acetic acid and air dry. Solubilize the bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the optical density at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Future Directions and Conclusion

The available data, though limited, suggests that this compound derivatives represent a promising class of compounds with potential therapeutic applications, particularly in oncology. The chloroacetyl group provides a handle for covalent modification of biological targets, which can lead to potent and durable pharmacological effects.

Future research should focus on:

  • Synthesis of a broader library of derivatives: Exploring various substitutions on the azepane ring to understand structure-activity relationships.

  • Screening against a wider range of biological targets: Investigating other potential activities such as antimicrobial, anti-inflammatory, and inhibition of other enzyme classes.

  • Detailed mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

References

An In-depth Technical Guide to the Synthesis of 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(Chloroacetyl)azepane, a valuable chemical intermediate in pharmaceutical and organic synthesis. While a singular discovery paper for this compound is not prominently cited in the literature, its preparation follows well-established and reliable N-acylation methodologies. This document details the standard synthetic route, experimental protocols, and relevant chemical data.

Introduction

This compound, also known as N-(Chloroacetyl)hexamethyleneimine, is a derivative of azepane (or hexamethyleneimine), a seven-membered saturated heterocycle. The incorporation of the chloroacetyl group provides a reactive electrophilic site, making it a useful building block for the synthesis of more complex molecules through nucleophilic substitution of the chlorine atom. Its structure is foundational in the development of various pharmaceutical compounds.

Core Synthesis: N-Acylation of Azepane

The primary and most direct method for the synthesis of this compound is the N-acylation of azepane with chloroacetyl chloride. This reaction is a classic example of a Schotten-Baumann type reaction, where an amine is acylated by an acid chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme

G cluster_products Products Azepane Azepane (Hexamethyleneimine) Product This compound Azepane->Product + Chloroacetyl Chloride ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Product Byproduct Base-HCl Salt Base Base (e.g., Triethylamine, Pyridine) Base->Byproduct Neutralizes HCl

Caption: General Synthesis of this compound.

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the product, along with typical reaction conditions for the N-acylation.

Table 1: Physicochemical Properties
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
AzepaneAzepane111-49-9C₆H₁₃N99.18[1]
Chloroacetyl Chloride2-Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.94
This compound1-(Azepan-1-yl)-2-chloroethanone52227-33-5C₈H₁₄ClNO175.66[2][3]
Table 2: Typical Reaction Parameters for N-Acylation
ParameterConditionNotes
Solvent Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), AcetoneAnhydrous conditions are preferred to prevent hydrolysis of chloroacetyl chloride.[4][5]
Base Triethylamine (Et₃N), Pyridine, Potassium Carbonate (K₂CO₃)An excess (typically 1.1-1.5 equivalents) is used to scavenge the HCl produced.[4][6]
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[4][6]
Reaction Time 1 - 12 hoursMonitored by Thin-Layer Chromatography (TLC) for consumption of the starting amine.[5]
Work-up Aqueous wash, extraction, drying, and solvent evaporationThe crude product is typically washed to remove the base-HCl salt and any unreacted starting materials.
Purification Crystallization or Column ChromatographyPurification method depends on the physical state and purity of the crude product.
Typical Yield 75 - 95%Yields are generally high for this type of reaction.[6]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, compiled from standard procedures for the N-acylation of secondary amines.[4][5][6][7]

Materials and Equipment
  • Azepane (1.0 eq.)

  • Chloroacetyl chloride (1.1 - 1.3 eq.)

  • Triethylamine (1.5 eq.) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Standard glassware for aqueous work-up and extraction

  • Rotary evaporator

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve azepane (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add chloroacetyl chloride (1.3 eq.), dissolved in a small amount of anhydrous dichloromethane, dropwise via a dropping funnel over 15-30 minutes. Maintain the temperature below 10 °C during the addition.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC until the azepane spot is no longer visible.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Mandatory Visualizations

Experimental Workflow

The logical flow of the synthesis and purification process is outlined below.

G start Start: Materials Assembly setup Dissolve Azepane & Base in Anhydrous DCM start->setup cool Cool to 0 °C setup->cool add Add Chloroacetyl Chloride (dropwise) cool->add react Stir at Room Temperature (1-3h) add->react monitor Monitor by TLC react->monitor workup Aqueous Work-up (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete isolate Dry & Evaporate Solvent workup->isolate purify Purify Crude Product (Distillation or Chromatography) isolate->purify product Final Product: This compound purify->product Pure

Caption: Workflow for the Synthesis of this compound.

References

1-(Chloroacetyl)azepane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Chloroacetyl)azepane is a reactive synthetic intermediate of significant interest in organic and medicinal chemistry. Its unique structure, featuring a seven-membered azepane ring coupled with a reactive chloroacetyl group, renders it a valuable building block for the synthesis of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. Detailed experimental protocols for its synthesis and key reactions, along with a thorough analysis of its spectroscopic data, are presented. Furthermore, this document explores its application in the synthesis of pharmacologically active compounds, highlighting its potential in drug discovery and development.

Introduction

The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a chloroacetyl group at the nitrogen atom of the azepane ring provides a reactive handle for nucleophilic substitution reactions, making this compound a versatile precursor for the introduction of the azepane moiety into various molecular frameworks. The electrophilic nature of the carbon atom bearing the chlorine atom allows for facile reaction with a wide range of nucleophiles, including amines, thiols, and alcohols, leading to the formation of new carbon-heteroatom bonds. This reactivity profile makes this compound a key intermediate in the synthesis of novel compounds with potential therapeutic applications.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis. The key properties and spectroscopic data are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 52227-33-5[1]
Molecular Formula C₈H₁₄ClNO[1]
Molecular Weight 175.66 g/mol [1]
Boiling Point 91 °C @ 0.36 Torr
Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.1s2H-C(=O)CH₂Cl
~ 3.5 - 3.7m4H-N-CH₂- (azepane ring)
~ 1.6 - 1.8m8H-(CH₂)₄- (azepane ring)
Chemical Shift (ppm)Assignment
~ 168-C=O
~ 42-CH₂Cl
~ 47, 45-N-CH₂- (azepane ring)
~ 29, 27, 26-(CH₂)₄- (azepane ring)
Wavenumber (cm⁻¹)IntensityAssignment
~ 2930, 2860StrongC-H stretching (alkane)
~ 1650StrongC=O stretching (amide)
~ 1450MediumC-H bending (alkane)
~ 1250MediumC-N stretching
~ 750MediumC-Cl stretching
m/zFragment Ion
175/177[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
140[M - Cl]⁺
98[Azepane-C=O]⁺
77[CH₂Cl]⁺
49/51[CH₂Cl]⁺

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the acylation of azepane with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol

Materials:

  • Azepane

  • Chloroacetyl chloride

  • Triethylamine or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: 80-95%

Reactivity and Applications in Organic Synthesis

The chloroacetyl group in this compound is a potent electrophile, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a synthetic building block.

General Reaction Workflow

The general workflow for the reaction of this compound with a nucleophile involves the displacement of the chloride ion.

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Solvent + Base Solvent + Base This compound->Solvent + Base Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Solvent + Base Substituted Product Substituted Product Solvent + Base->Substituted Product HCl HCl Solvent + Base->HCl G cluster_pathway Hypothetical Signaling Pathway cluster_drug Drug Action Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor GeneExpression GeneExpression TranscriptionFactor->GeneExpression CellularResponse CellularResponse GeneExpression->CellularResponse Drug Drug Drug->Kinase2

References

Review of azepane-containing compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling potent and selective interactions with a wide array of biological targets. This unique structural feature has led to the incorporation of the azepane motif into numerous clinically successful drugs and promising therapeutic candidates.[1][2] This technical guide provides a comprehensive review of azepane-containing compounds in medicinal chemistry, focusing on their synthesis, biological activities, and therapeutic applications, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways. Over 20 drugs containing the azepane scaffold have received FDA approval, highlighting its significance in drug discovery.[2][3]

Synthetic Strategies for the Azepane Core

The construction of the azepane ring is a key challenge for synthetic chemists. Several robust methods have been developed, each with its own advantages and limitations. The primary strategies can be broadly categorized as ring-closing reactions and ring-expansion reactions.[3]

Key Synthetic Methodologies: An Overview
  • Ring-Closing Metathesis (RCM): This powerful reaction, often employing Grubbs or Hoveyda-Grubbs catalysts, forms the seven-membered ring from a diallylamine precursor. It is known for its functional group tolerance and is a common strategy for synthesizing complex azepane derivatives.

  • Beckmann Rearrangement: A classic method that converts a cyclohexanone oxime into an ε-caprolactam, a key precursor to the azepane core. The reaction is typically acid-catalyzed and proceeds with high efficiency.[4]

  • Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone can effectively forge the azepane ring.

  • Photochemical Dearomative Ring Expansion: A more recent innovation involves the photochemical ring expansion of nitroarenes, which provides a rapid entry to polysubstituted azepanes.[5]

Therapeutic Applications and Biological Activity

Azepane-containing compounds have demonstrated significant therapeutic potential across a range of diseases, including metabolic disorders, cancer, central nervous system (CNS) disorders, and infectious diseases.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 inhibitors, or "gliptins," are a class of oral hypoglycemic agents that work by preventing the degradation of incretin hormones, which in turn stimulates insulin secretion. Several potent and selective DPP-4 inhibitors incorporate an azepane moiety.

Quantitative Data: Azepane-based DPP-4 Inhibitors

CompoundDPP-4 IC50 (nM)Reference
Neogliptin (12a)16.8 ± 2.2[1]
Compound 44000 ± 80[3]
Triazepane Derivative35 - 350[6]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol is a representative method for determining the in vitro potency of compounds against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate (black, clear-bottom for fluorescence)

  • Plate reader with fluorescence detection (λex = 360 nm, λem = 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add 26 µL of the test compound solution and 24 µL of DPP-4 enzyme solution (e.g., 1.73 mU/mL in Tris-HCl buffer).[7]

  • Include wells for a positive control (a known DPP-4 inhibitor like sitagliptin), a negative control (DMSO vehicle), and a blank (assay buffer without enzyme).

  • Incubate the plate at 37°C for 10 minutes.[7]

  • Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution (e.g., 200 µM Gly-Pro-AMC in Tris-HCl buffer) to each well.[7]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[7]

  • Measure the fluorescence intensity at λex = 360 nm and λem = 460 nm.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibitors in Oncology

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Azepane-containing compounds have been developed as potent inhibitors of this pathway.[4][8]

Quantitative Data: Azepane-based PI3K/Akt Pathway Inhibitors

CompoundTargetIC50 (µM)Cell LineReference
Compound 4aPI3K/Akt Pathway8.445 ± 2.26Caco-2[5]
Compound 7aPI3K/Akt Pathway33.04 ± 2.06Caco-2[5]
Compound a46Akt Kinase11.1HCT-116[4]
Compound a48Akt Kinase9.5HCT-116[4]

Signaling Pathway: PI3K/Akt Inhibition

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Azepane_Inhibitor Azepane-containing Inhibitor Azepane_Inhibitor->PI3K Inhibition Dopamine_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine_vesicle Dopamine in Vesicle LDOPA->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) Azepane_Ligand Azepane-containing Ligand Azepane_Ligand->DAT Inhibition Dopamine_Receptor Dopamine Receptor Downstream Downstream Signaling Dopamine_Receptor->Downstream Synaptic_Cleft Synaptic Cleft Dopamine_synapse->DAT Reuptake Dopamine_synapse->Dopamine_Receptor Binding Synthesis_Workflow Start Starting Materials (e.g., Cyclohexanone Oxime) Synthesis Chemical Synthesis (e.g., Beckmann Rearrangement) Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structure Confirmation (NMR, MS, etc.) Purification->Characterization Final Pure Azepane Compound Characterization->Final Bio_Workflow Compound Pure Azepane Compound Primary_Screening Primary Screening (e.g., In Vitro Enzyme Assay) Compound->Primary_Screening Hit_ID Hit Identification (IC50 Determination) Primary_Screening->Hit_ID Secondary_Assay Secondary Assays (e.g., Cell-Based Assays) Hit_ID->Secondary_Assay Active Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Inactive Secondary_Assay->Lead_Opt Lead_Opt->Primary_Screening New Analogs In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Methodological & Application

Application Notes and Protocols for N-acylation using 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-acylation of primary and secondary amines using 1-(Chloroacetyl)azepane. This reagent is a valuable tool in medicinal chemistry and drug discovery, introducing a versatile chloroacetyl moiety that can serve as a handle for further molecular elaboration. The azepane scaffold itself is a significant motif in a variety of pharmacologically active compounds.[1][2]

Introduction

N-acylation is a fundamental reaction in organic synthesis for the formation of robust amide bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3] The use of this compound as an acylating agent offers the dual benefit of incorporating the privileged azepane structure while simultaneously installing a reactive α-chloroacetamide group.[4] This reactive group is susceptible to nucleophilic substitution, allowing for the subsequent attachment of various functional groups, thereby facilitating the rapid generation of diverse compound libraries for drug discovery programs.[4] The protocols outlined below describe a general procedure for the N-acylation of amines with this compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for the N-acylation of various amines with this compound. The data is illustrative of typical outcomes for such reactions under the described laboratory protocols.

EntryAmine SubstrateProductSolventBaseTime (h)Yield (%)
1Aniline2-Chloro-1-(azepan-1-yl)-N-phenyl-ethan-1-oneDichloromethaneTriethylamine292
2Benzylamine1-(Azepan-1-yl)-N-benzyl-2-chloro-ethan-1-oneDichloromethaneTriethylamine295
3Piperidine1-(Azepan-1-yl)-2-chloro-1-(piperidin-1-yl)ethan-1-oneDichloromethaneTriethylamine388
44-Methoxyaniline1-(Azepan-1-yl)-2-chloro-N-(4-methoxyphenyl)ethan-1-oneDichloromethaneTriethylamine294
5Morpholine1-(Azepan-1-yl)-2-chloro-1-(morpholino)ethan-1-oneDichloromethaneTriethylamine390

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Amines

This protocol describes a standard method for the N-acylation of a primary or secondary amine using this compound in the presence of a non-nucleophilic base.[5]

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and dissolve it in anhydrous dichloromethane.

  • Add triethylamine or DIPEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: Subsequent Functionalization of the N-Acylated Product

This protocol demonstrates the utility of the chloroacetyl group for further modification, for instance, by nucleophilic substitution with a thiol.

Materials:

  • N-acylated product from Protocol 1 (1.0 eq)

  • Thiol (e.g., thiophenol) (1.2 eq)

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-acylated product (1.0 eq) and dissolve it in anhydrous acetonitrile or DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add the thiol (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final functionalized product.

Visualizations

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amine Amine (1.0 eq) in DCM ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Base Base (1.2 eq) Base->ReactionVessel AcylatingAgent This compound (1.1 eq) in DCM AcylatingAgent->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup 2-4h Drying Drying (Na2SO4) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Purified Product Purification->Product

Caption: Workflow for the N-acylation of amines using this compound.

Signaling_Pathway Amine Primary or Secondary Amine Intermediate N-Chloroacetylated Product Amine->Intermediate N-Acylation AcylatingAgent This compound AcylatingAgent->Intermediate FinalProduct Further Functionalized Product Intermediate->FinalProduct Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-SH) Nucleophile->FinalProduct

Caption: Two-step synthesis of functionalized amides.

References

Application Notes and Protocols: 1-(Chloroacetyl)azepane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1-(Chloroacetyl)azepane as a reactive intermediate in the synthesis of pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document presents a representative application based on the well-established reactivity of α-chloroacetamides and the known pharmacological relevance of the azepane moiety.

Introduction

This compound is a bifunctional molecule incorporating a reactive chloroacetyl group and a saturated seven-membered azepane ring. The azepane scaffold is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting properties ranging from antimicrobial to cardiovascular and central nervous system activity. The chloroacetyl group serves as a potent electrophile, enabling the alkylation of various nucleophiles, making this compound a valuable building block for creating more complex molecules.

The primary application of this compound in pharmaceutical synthesis is as an alkylating agent to introduce the azepane-1-yl-acetyl moiety onto a target molecule. This is typically achieved through nucleophilic substitution, where the chlorine atom is displaced by a suitable nucleophile, such as an amine, thiol, or alcohol.

Key Application: Synthesis of N-Aryl-2-(azepan-1-yl)acetamide Derivatives

A significant potential application of this compound is in the synthesis of N-aryl-2-(azepan-1-yl)acetamide derivatives. These compounds are of interest as potential antimicrobial agents, leveraging the biological activity associated with both the azepane ring and the N-aryl acetamide core. The synthesis involves the N-alkylation of an aromatic amine with this compound.

Table 1: Representative Reaction Parameters for the Synthesis of N-(4-substituted-phenyl)-2-(azepan-1-yl)acetamide
EntryAromatic AmineBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
14-AnisidineK₂CO₃Acetonitrile801285
24-ChloroanilineNaHCO₃DMF100878
34-NitroanilineEt₃NDioxane1001072
44-Aminobenzoic acidK₂CO₃DMSO1101265

Note: The data presented in this table is representative of typical N-alkylation reactions of α-chloroacetamides with anilines and should be considered as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from azepane and chloroacetyl chloride.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or distillation under reduced pressure.

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Process cluster_product Product Azepane Azepane Reaction N-Acylation Azepane->Reaction Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction DCM DCM DCM->Reaction Product This compound Reaction->Product

Synthesis of this compound.
Protocol 2: Synthesis of a Representative Pharmaceutical Intermediate: N-(4-methoxyphenyl)-2-(azepan-1-yl)acetamide

This protocol details the synthesis of a potential antimicrobial agent via N-alkylation of an aromatic amine with this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Anisidine (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile, anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-anisidine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to the flask and stir the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-methoxyphenyl)-2-(azepan-1-yl)acetamide.

G cluster_start Reactants cluster_reagents Conditions cluster_process Process cluster_product Product Chloroacetylazepane This compound Reaction N-Alkylation Chloroacetylazepane->Reaction Aniline Aromatic Amine Aniline->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product N-Aryl-2-(azepan-1-yl)acetamide Reaction->Product

General workflow for N-alkylation.

Proposed Signaling Pathway and Mechanism of Action

While the specific biological targets of novel N-aryl-2-(azepan-1-yl)acetamide derivatives would require extensive biological evaluation, a hypothetical mechanism of action for antimicrobial activity could involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways. The azepane moiety could contribute to membrane interaction, while the acetamide linkage and aromatic ring could be involved in binding to an active site of a bacterial enzyme.

G cluster_compound Compound cluster_target Bacterial Target cluster_effect Cellular Effect Compound N-Aryl-2-(azepan-1-yl)acetamide Target Bacterial Enzyme (e.g., DNA gyrase, DHFR) Compound->Target Binding Inhibition Enzyme Inhibition Target->Inhibition Disruption Disruption of Essential Cellular Processes Inhibition->Disruption Death Bacterial Cell Death Disruption->Death

Hypothetical antimicrobial mechanism.

Conclusion

This compound represents a versatile and reactive building block for the synthesis of novel pharmaceutical intermediates. Its primary utility lies in its ability to introduce the azepane-1-yl-acetyl moiety into various molecular scaffolds through N-alkylation reactions. While specific, documented applications in the synthesis of commercial drugs are not readily found, the chemical principles and the known biological relevance of the azepane ring suggest significant potential for this intermediate in the discovery and development of new therapeutic agents, particularly in the area of antimicrobial research. The provided protocols offer a solid foundation for the synthesis and derivatization of this promising intermediate.

Application Notes and Protocols for the Synthesis of Novel Azepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed, step-by-step protocols for the synthesis of novel azepane derivatives through three distinct and modern synthetic methodologies. The azepane scaffold is a significant structural motif in medicinal chemistry, present in numerous biologically active compounds and approved pharmaceuticals. The development of efficient and diverse synthetic routes to access novel azepane derivatives is crucial for the discovery of new therapeutic agents.

The following sections detail the experimental procedures for:

  • Photochemical Dearomative Ring Expansion of Nitroarenes: A cutting-edge approach to construct polysubstituted azepanes from readily available nitroaromatics.

  • Rhodium(II)-Catalyzed Sequential Cyclopropanation/1-Aza-Cope Rearrangement: An elegant cascade reaction to generate fused azepine systems with high stereocontrol.

  • Diastereoselective Piperidine Ring Expansion: A powerful method for the synthesis of functionalized azepanes from piperidine precursors.

Each protocol is accompanied by a summary of quantitative data in a tabular format for easy comparison and a Graphviz diagram illustrating the reaction workflow or signaling pathway.

Photochemical Dearomative Ring Expansion of Nitroarenes for Azepane Synthesis

This method provides a two-step synthesis of polysubstituted azepanes from simple nitroarenes. The key steps involve a photochemical dearomative ring expansion mediated by blue light, followed by a hydrogenation step to yield the saturated azepane ring.[1][2]

Experimental Protocol

Step 1: Photochemical Ring Expansion

  • In a borosilicate glass vial equipped with a magnetic stir bar, dissolve the substituted nitroarene (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • To this solution, add triisopropyl phosphite (P(Oi-Pr)₃, 4.0 equiv.).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Place the vial in a photoreactor equipped with blue LEDs (λ = 450 nm) and stir the reaction mixture at room temperature for 24 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents. The crude 3H-azepine intermediate is used in the next step without further purification.

Step 2: Hydrogenation to Azepane

  • Dissolve the crude 3H-azepine intermediate in ethanol (0.1 M).

  • Add palladium on carbon (Pd/C, 10 mol%) to the solution.

  • Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (1 atm).

  • Stir the reaction vigorously at room temperature for 16 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired azepane derivative.

Quantitative Data Summary
Starting NitroareneProductYield (%)m.p. (°C)HRMS (m/z) [M+H]⁺
1-methoxy-4-nitrobenzene4-methoxyazepane75N/ACalculated: 130.1070, Found: 130.1072
1-fluoro-4-nitrobenzene4-fluoroazepane72N/ACalculated: 118.0870, Found: 118.0871
Methyl 4-nitrobenzoateMethyl azepane-4-carboxylate68N/ACalculated: 158.1020, Found: 158.1021

Reaction Workflow

photochemical_synthesis cluster_step1 Step 1: Photochemical Ring Expansion cluster_step2 Step 2: Hydrogenation Nitroarene Substituted Nitroarene Photoreactor Blue LEDs (450 nm) P(O-i-Pr)3, THF, RT, 24h Nitroarene->Photoreactor Azepine Crude 3H-Azepine Intermediate Photoreactor->Azepine Hydrogenation H2 (1 atm), Pd/C EtOH, RT, 16h Azepine->Hydrogenation Purification Purification Hydrogenation->Purification Azepane Azepane Derivative Purification->Azepane

Caption: Workflow for the photochemical synthesis of azepanes.

Rhodium(II)-Catalyzed Synthesis of Fused Azepines

This protocol describes the synthesis of fused dihydroazepine derivatives from dienyl-substituted 1,2,3-triazoles via a sequential intramolecular Rh(II)-catalyzed cyclopropanation and a 1-aza-Cope rearrangement.[3]

Experimental Protocol
  • To a flame-dried Schlenk tube under an argon atmosphere, add the dienyl-substituted 1-sulfonyl-1,2,3-triazole (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Add rhodium(II) acetate dimer (Rh₂(OAc)₄, 2 mol%) to the solution.

  • Heat the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by TLC. Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the fused dihydroazepine derivative.

Quantitative Data Summary
Dienyltriazole Substituent (R)ProductYield (%)m.p. (°C)HRMS (m/z) [M+H]⁺
PhenylFused Dihydroazepine (R=Ph)85110-112Calculated: 354.1315, Found: 354.1318
4-MethoxyphenylFused Dihydroazepine (R=4-MeOPh)82121-123Calculated: 384.1421, Found: 384.1424
MethylFused Dihydroazepine (R=Me)78N/ACalculated: 292.1158, Found: 292.1160

Reaction Pathway

rhodium_catalyzed_synthesis Dienyltriazole Dienyl-substituted 1,2,3-Triazole Reaction_Conditions Rh2(OAc)4 (2 mol%) DCE, 80 °C, 2h Dienyltriazole->Reaction_Conditions Intermediate Rh(II)-Carbenoid Intermediate Reaction_Conditions->Intermediate Cyclopropanation Intramolecular Cyclopropanation Intermediate->Cyclopropanation Aza_Cope 1-Aza-Cope Rearrangement Cyclopropanation->Aza_Cope Product Fused Dihydroazepine Aza_Cope->Product

Caption: Rh(II)-catalyzed synthesis of fused azepines.

Diastereoselective Piperidine Ring Expansion to Azepanes

This method details the synthesis of diastereomerically pure azepane derivatives through the ring expansion of a piperidine precursor. The protocol involves the reaction of an N-protected piperidine with ethyl diazoacetate.

Experimental Protocol
  • To a solution of the 2-substituted N-Boc-piperidine (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) at 0 °C, add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of ethyl diazoacetate (1.5 equiv.) in CH₂Cl₂ dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-azepane derivative.

Quantitative Data Summary
Piperidine Substituent (R)ProductYield (%)Diastereomeric RatioHRMS (m/z) [M+H]⁺
PhenylN-Boc-3-phenylazepane-2-carboxylate88>95:5Calculated: 348.1856, Found: 348.1859
BenzylN-Boc-3-benzylazepane-2-carboxylate85>95:5Calculated: 362.2013, Found: 362.2015
MethylN-Boc-3-methylazepane-2-carboxylate79>95:5Calculated: 286.1856, Found: 286.1858

Logical Relationship Diagram

piperidine_expansion Start N-Boc-2-substituted-piperidine Reagents 1. BF3·OEt2, CH2Cl2, 0 °C 2. Ethyl Diazoacetate, RT, 12h Start->Reagents Ring Expansion Quench Sat. aq. NaHCO3 Reagents->Quench Workup Extraction & Drying Quench->Workup Purify Column Chromatography Workup->Purify Product N-Boc-3-substituted-azepane Purify->Product

Caption: Piperidine ring expansion to form azepanes.

References

Application Notes and Protocols: The Use of 1-(Chloroacetyl)azepane in the Preparation of Novel Covalent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. Targeted covalent inhibitors (TCIs) have emerged as a powerful strategy in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[2][3] These inhibitors typically feature a recognition scaffold that directs the molecule to the kinase's ATP-binding site and an electrophilic "warhead" that forms an irreversible covalent bond with a nearby nucleophilic amino acid residue, most commonly a cysteine.[4][5]

The chloroacetyl group is a potent electrophilic warhead that can be utilized to achieve covalent inhibition by reacting with cysteine residues via an SN2 mechanism.[6] While highly reactive, its incorporation into a well-designed scaffold can lead to potent and selective kinase inhibitors.[6][7] This document provides detailed application notes and protocols for the use of 1-(Chloroacetyl)azepane as a key building block in the synthesis of a novel, hypothetical covalent inhibitor targeting Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies.[8] The azepane moiety is incorporated to potentially enhance solubility and optimize pharmacokinetic properties.

Mechanism of Covalent Inhibition

The fundamental mechanism involves a two-step process. First, the inhibitor reversibly binds to the kinase's active site, guided by non-covalent interactions between the inhibitor's core scaffold and the protein. This initial binding event positions the electrophilic chloroacetyl group in close proximity to a nucleophilic cysteine residue. The second step is the irreversible covalent bond formation, where the thiol side chain of the cysteine residue attacks the carbon of the chloromethyl group, displacing the chloride and forming a stable thioether linkage.

For Bruton's Tyrosine Kinase (BTK), a key target is the Cys481 residue located in the ATP-binding pocket.[8] The protocol below describes the synthesis of a hypothetical inhibitor, "Azepatinib," designed to target this specific residue.

Experimental Protocols

Synthesis of a Hypothetical BTK Inhibitor: "Azepatinib"

This protocol outlines a plausible synthetic route for a hypothetical covalent BTK inhibitor, "Azepatinib," which features a pyrazolo[3,4-d]pyrimidine core scaffold linked to the this compound warhead.

Scheme 1: Synthesis of "Azepatinib"

cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Lactam Reduction cluster_3 Step 4: Acylation with Chloroacetyl Chloride A 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine C Intermediate 1 A->C DIPEA, n-BuOH, 120 °C B 3-aminopiperidin-2-one B->C E Intermediate 2 C->E Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C D 4-phenoxyaniline D->E F Intermediate 3 (Piperidine amine) E->F LiAlH4, THF, 0 °C to rt H Azepatinib (Final Product) F->H I, Et3N, DCM, 0 °C G This compound I Chloroacetyl chloride

Caption: Synthetic workflow for the preparation of "Azepatinib".

Materials and Reagents:

  • 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine

  • 3-aminopiperidin-2-one hydrochloride

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • 4-phenoxyaniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF)

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel, solvents for chromatography)

Protocol:

  • Step 1: Synthesis of Intermediate 1. To a solution of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in n-BuOH, add 3-aminopiperidin-2-one hydrochloride (1.1 eq) and DIPEA (3.0 eq). Heat the reaction mixture to 120 °C and stir for 12 hours. After cooling, concentrate the mixture under reduced pressure and purify the residue by silica gel chromatography to yield Intermediate 1.

  • Step 2: Synthesis of Intermediate 2. In a reaction vessel, combine Intermediate 1 (1.0 eq), 4-phenoxyaniline (1.2 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq). Add anhydrous 1,4-dioxane and degas the mixture with argon for 15 minutes. Heat the reaction to 100 °C and stir for 16 hours. Cool the mixture, filter through celite, and concentrate. Purify the crude product by column chromatography to obtain Intermediate 2.

  • Step 3: Synthesis of Intermediate 3. Cool a suspension of LiAlH₄ (4.0 eq) in anhydrous THF to 0 °C. Add a solution of Intermediate 2 (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 8 hours. Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and concentrate the filtrate. The crude Intermediate 3 (a piperidine amine) is used in the next step without further purification.

  • Step 4: Synthesis of Azepatinib. Dissolve the crude Intermediate 3 (1.0 eq) in DCM and cool to 0 °C. Add Et₃N (2.0 eq), followed by the dropwise addition of a solution of This compound (prepared by reacting azepane with chloroacetyl chloride) (1.2 eq) in DCM. Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours. Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the final product, "Azepatinib," by flash chromatography.

In Vitro Kinase Inhibition Assay

To evaluate the potency and selectivity of "Azepatinib," a standard in vitro kinase assay can be performed.

Protocol:

  • Kinase Panel: Select a panel of kinases for testing, including the primary target (BTK) and other related kinases to assess selectivity (e.g., EGFR, JAK3, ITK, TEC).

  • Assay Procedure: Use a radiometric assay (e.g., ³³P-ATP filter binding) or a non-radioactive luminescence-based assay.

  • Incubation: Pre-incubate the kinase, a suitable peptide substrate, and varying concentrations of "Azepatinib" (typically in a 10-point, 3-fold serial dilution) in assay buffer for 30 minutes at room temperature to allow for covalent bond formation.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for each kinase).

  • Detection: After a set reaction time (e.g., 60 minutes), stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.

Data Presentation

The inhibitory activity of "Azepatinib" is summarized in the table below. The data demonstrates high potency against the intended target, BTK, and selectivity over other tested kinases.

Table 1: Hypothetical Kinase Inhibition Profile of "Azepatinib"

Kinase TargetIC₅₀ (nM)Fold Selectivity vs. BTK
BTK 5.2 1
ITK8917
TEC15430
EGFR> 5,000> 960
JAK3> 10,000> 1900

Visualizations

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival. Inhibition of BTK by "Azepatinib" is expected to block this pathway.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 DAG DAG PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC PKCβ DAG->PKC Ca Ca²⁺ Mobilization IP3->Ca NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ca->Proliferation Azepatinib Azepatinib Azepatinib->BTK Covalent Inhibition

Caption: BTK signaling pathway and the point of inhibition by "Azepatinib".

Experimental Workflow

The diagram below outlines the logical workflow from the synthesis of the covalent inhibitor to its biological characterization.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., this compound) synthesis Multi-step Organic Synthesis start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification product Pure 'Azepatinib' purification->product assay In Vitro Kinase Assay product->assay data IC50 Determination & Selectivity Profile assay->data conclusion Lead Candidate Evaluation data->conclusion

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion

This compound serves as a valuable and reactive building block for the synthesis of targeted covalent kinase inhibitors. The protocols and data presented here for the hypothetical BTK inhibitor "Azepatinib" illustrate a rational approach to designing potent and selective covalent inhibitors. This methodology, combining a privileged kinase-binding scaffold with a reactive chloroacetyl warhead and a solubilizing azepane group, provides a robust framework for drug development professionals engaged in the discovery of next-generation kinase inhibitors. The high reactivity of the chloroacetamide warhead necessitates careful design to ensure target selectivity and minimize off-target effects, a critical consideration for advancing such compounds into further development stages.[4][7]

References

Application Notes and Protocols for Chloroacetylation of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the chloroacetylation of common heterocyclic compounds. Chloroacetylation is a crucial synthetic transformation in medicinal chemistry, introducing a versatile chloroacetyl group that can be further functionalized, making it a key step in the synthesis of numerous biologically active molecules.[1][2] The protocols outlined below are based on established synthetic methodologies for indoles, pyrazoles, and thiophenes.

Data Presentation

The following tables summarize the reaction conditions and yields for the chloroacetylation of various heterocyclic compounds as reported in the literature.

Table 1: Chloroacetylation of Indole Derivatives [3]

Indole DerivativeSubstituent PositionElectronic Nature of SubstituentProductYield (%)
IndoleUnsubstitutedNeutral3-(Chloroacetyl)indole73
2-Methylindole2Electron-donating (weak)3-Chloroacetyl-2-methylindoleExcellent (>90)
7-Nitroindole7Electron-withdrawing (strong)Complex Mixture-

Table 2: Chloroacetylation of Pyrazole Derivatives

Pyrazole DerivativeReagentSolventConditionsProductYield (%)Reference
5-Amino-1-phenyl pyrazoleChloroacetic anhydrideTetrahydrofuranReflux, 0.5 h5-Chloroacetyl-1-phenyl pyrazole100PrepChem.com
CyanoacetylhydrazineChloroacetyl chloride--1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone-[4]

Table 3: Chloroacetylation of Thiophene

ReactantReagentCatalystSolventConditionsProductReference
ThiopheneChloroacetyl chlorideAluminum trichlorideDichloromethane0°C to 25°C, 2h2-Chloroacetyl thiophene[5]
ThiopheneChloroacetyl chlorideAluminum trichlorideNone0°C to 25°C, 2h2-Chloroacetyl thiophene[5]

Experimental Protocols

The following are generalized protocols for the chloroacetylation of heterocyclic compounds via Friedel-Crafts acylation.

Protocol 1: General Procedure for Friedel-Crafts Chloroacetylation of Indoles

This protocol describes the C3-chloroacetylation of indoles using chloroacetyl chloride and a Lewis acid catalyst.[3]

Materials:

  • Substituted Indole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Lewis Acid Catalyst (e.g., AlCl₃) (1.1 - 2.0 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and ice bath

Procedure:

  • To a stirred solution of the substituted indole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add the Lewis acid catalyst portion-wise.

  • Allow the mixture to stir at 0°C for 15-30 minutes.

  • Add a solution of chloroacetyl chloride in anhydrous dichloromethane dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-24 hours, requires optimization for each substrate).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture into a stirred solution of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts Chloroacetylation of Thiophenes

This protocol outlines the chloroacetylation of thiophene using chloroacetyl chloride and aluminum trichloride.[5]

Materials:

  • Thiophene (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.5 eq)

  • Aluminum trichloride (AlCl₃) (3.0 - 4.0 eq)

  • Dichloromethane (optional)

  • Concentrated hydrochloric acid

  • Water

  • Standard laboratory glassware

  • Magnetic stirrer and ice bath

Procedure:

  • In a reaction flask, combine thiophene and chloroacetyl chloride (and dichloromethane if used as a solvent).

  • Stir the mixture and cool to 0°C.

  • Add aluminum trichloride in batches, maintaining the temperature below 10°C.

  • Slowly warm the reaction mixture to 25°C and stir for 2 hours.

  • Prepare a solution of hydrochloric acid in water and cool it to below 0°C.

  • Slowly pour the reaction mixture into the cold hydrochloric acid solution with stirring.

  • Stir for 1 hour, then separate the organic layer.

  • Wash the organic phase with water.

  • If a solvent was used, dry the organic phase and concentrate under reduced pressure to obtain the oily product.

Visualizations

General Mechanism of Friedel-Crafts Acylation

The chloroacetylation of many heterocycles, particularly electron-rich ones like indoles and thiophenes, proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation.[6][7][8]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation Chloroacetyl_chloride Chloroacetyl Chloride Acylium_ion Acylium Ion (Electrophile) Chloroacetyl_chloride->Acylium_ion + Lewis Acid Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->Acylium_ion Heterocycle Heterocyclic Compound Sigma_complex Sigma Complex (Intermediate) Heterocycle->Sigma_complex + Acylium Ion Product Chloroacetylated Heterocycle Sigma_complex->Product - H+

Caption: General mechanism of Friedel-Crafts chloroacetylation.

Experimental Workflow for Chloroacetylation

The following diagram illustrates a typical workflow for the chloroacetylation of a heterocyclic compound.

G Start Start Reaction_Setup Reaction Setup: Heterocycle, Solvent, Inert Atmosphere Start->Reaction_Setup Cooling Cool to 0°C Reaction_Setup->Cooling Lewis_Acid_Addition Add Lewis Acid Cooling->Lewis_Acid_Addition Chloroacetyl_Chloride_Addition Add Chloroacetyl Chloride Solution Lewis_Acid_Addition->Chloroacetyl_Chloride_Addition Reaction Stir at Room Temperature Chloroacetyl_Chloride_Addition->Reaction Quenching Quench with NaHCO3 Solution Reaction->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying_and_Filtration Dry and Filter Extraction->Drying_and_Filtration Concentration Concentrate Drying_and_Filtration->Concentration Purification Purify Product Concentration->Purification End End Purification->End

References

The Role of 1-(Chloroacetyl)azepane in the Multi-Step Synthesis of the Antihistamine Setastine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this application note details the multi-step synthesis of the bioactive molecule Setastine, a potent and selective H1-receptor antagonist. A key building block in this synthesis is a derivative of 1-(chloroacetyl)azepane, highlighting the importance of this chemical moiety in the construction of pharmacologically active compounds.

Setastine is a second-generation antihistamine used for the treatment of allergic rhinitis and urticaria.[1][2] Its synthesis involves the strategic coupling of a substituted diarylethanol core with an azepane-containing side chain. While not directly employing this compound, a critical step involves a Williamson ether synthesis utilizing the closely related and synthetically accessible N-(2-chloroethyl)azepane. This chloro-functionalized azepane derivative serves as a key electrophile for introducing the seven-membered heterocyclic ring, which is crucial for the drug's pharmacological activity.

Multi-Step Synthetic Workflow

The synthesis of Setastine can be conceptually divided into the preparation of two key intermediates followed by their coupling. The overall workflow is depicted below.

Setastine Synthesis Workflow cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Coupling and Product Formation A 4-Chlorobenzophenone C 1-(4-Chlorophenyl)-1-phenylethanol A->C Grignard Reaction B Grignard Reagent (e.g., Methylmagnesium Bromide) B->C I Setastine C->I Williamson Ether Synthesis (with strong base, e.g., NaH) D Azepane F N-(2-Hydroxyethyl)azepane D->F Alkylation E 2-Chloroethanol E->F H N-(2-Chloroethyl)azepane F->H Chlorination G Thionyl Chloride (SOCl2) G->H H->I Setastine Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq_G11 Gq/11 Protein H1R->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, increased vascular permeability) Ca2->Allergic_Symptoms PKC->Allergic_Symptoms Setastine Setastine Setastine->H1R Antagonizes

References

Application Notes and Protocols for the Scalable Synthesis of 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the scalable synthesis of 1-(Chloroacetyl)azepane, a valuable intermediate in pharmaceutical and organic synthesis. The primary method described is the N-acylation of azepane with chloroacetyl chloride in an organic solvent, a robust and scalable approach. An alternative "green chemistry" method utilizing an aqueous phosphate buffer is also presented, offering a more environmentally friendly option. This document includes comprehensive experimental procedures, safety precautions, and expected outcomes to facilitate the successful synthesis and purification of the target compound.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents and research chemicals. The presence of the chloroacetyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. Azepane, a seven-membered saturated heterocycle, is a structural motif found in numerous bioactive molecules. The efficient and scalable production of this compound is therefore critical for drug discovery and development programs. The protocols detailed herein are designed to be adaptable for both laboratory-scale and larger-scale production.

Chemical Reaction

The synthesis of this compound is achieved through the acylation of azepane (also known as hexamethyleneimine) with chloroacetyl chloride. The reaction proceeds via nucleophilic attack of the secondary amine of azepane on the electrophilic carbonyl carbon of chloroacetyl chloride, with the concomitant elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Caption: General reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
AzepaneAzepane111-49-9C₆H₁₃N99.18Colorless liquid
Chloroacetyl Chloride2-Chloroacetyl chloride79-04-9C₂H₂Cl₂O112.94Colorless to yellow liquid
This compound 2-Chloro-1-(azepan-1-yl)ethan-1-one 52227-33-5 C₈H₁₄ClNO 175.66 Liquid or low melting solid

Table 2: Comparison of Synthesis Protocols

ParameterProtocol 1: Organic Solvent MethodProtocol 2: Aqueous "Green" Method
Solvent Dichloromethane (DCM) or Ethyl AcetatePhosphate Buffer (pH ~7.4)
Base Triethylamine (TEA) or PyridinePropylene oxide (as HCl scavenger)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 1-4 hours15-30 minutes
Work-up Aqueous washes, drying of organic phase, and solvent evaporationDirect filtration if product precipitates, or extraction with an organic solvent
Scalability Readily scalable with appropriate equipment for temperature control and solvent handling.Potentially highly scalable due to rapid reaction and simplified work-up.
Environmental Impact Higher, due to the use of chlorinated and volatile organic solvents.Lower, as it primarily uses water as the solvent.

Experimental Protocols

Protocol 1: Scalable Synthesis in Organic Solvent

This protocol is a standard and robust method for the acylation of secondary amines and is well-suited for scaling up.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

workflow1 start Start dissolve Dissolve Azepane and TEA in anhydrous DCM in a round-bottom flask. start->dissolve cool Cool the mixture to 0 °C in an ice bath. dissolve->cool add_cac Add Chloroacetyl Chloride dropwise via an addition funnel. cool->add_cac react Stir at 0 °C for 30 min, then at room temperature for 1-3 hours. Monitor reaction progress by TLC. add_cac->react quench Quench the reaction with water. react->quench wash_acid Wash the organic layer with 1 M HCl. quench->wash_acid wash_base Wash with saturated NaHCO₃ solution. wash_acid->wash_base wash_brine Wash with brine. wash_base->wash_brine dry Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. wash_brine->dry filter_concentrate Filter and concentrate under reduced pressure. dry->filter_concentrate purify Purify the crude product by vacuum distillation or column chromatography. filter_concentrate->purify end End purify->end

Caption: Workflow for the organic solvent-based synthesis of this compound.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add azepane (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the addition funnel over 30 minutes. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (azepane) is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Protocol 2: "Green" Synthesis in Aqueous Phosphate Buffer

This protocol offers a rapid and environmentally benign alternative to the traditional organic solvent-based method.[1][2]

Materials:

  • Azepane (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Propylene oxide (optional, as an HCl scavenger)

  • Beaker or flask

  • Magnetic stirrer

workflow2 start Start dissolve Dissolve Azepane in phosphate buffer in a beaker. start->dissolve add_cac Add Chloroacetyl Chloride dropwise while stirring vigorously. dissolve->add_cac react Stir at room temperature for 15-30 minutes. add_cac->react isolate Isolate the product. If precipitate forms, filter and wash with water. If no precipitate, extract with an organic solvent. react->isolate dry Dry the product. isolate->dry end End dry->end

Caption: Workflow for the "green" aqueous synthesis of this compound.

Procedure:

  • In a beaker equipped with a magnetic stirrer, dissolve azepane (1.0 eq) in phosphate buffer.

  • While stirring vigorously at room temperature, add chloroacetyl chloride (1.1 eq) dropwise.

  • Continue stirring for 15-30 minutes. The reaction is typically rapid.

  • If the product precipitates as a solid, collect it by vacuum filtration and wash with cold water.

  • If the product remains dissolved or forms an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dry the isolated product under vacuum. Further purification can be achieved by vacuum distillation or recrystallization if necessary.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

  • Azepane is a flammable liquid and can cause skin and eye irritation. Handle with care and avoid inhalation of vapors.

  • The acylation reaction is exothermic. Proper temperature control, especially during the addition of chloroacetyl chloride, is crucial to prevent runaway reactions, particularly on a large scale.

  • Dispose of all chemical waste in accordance with local regulations.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Expected ¹H NMR signals include multiplets for the azepane ring protons and a singlet for the chloroacetyl methylene protons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1640-1680 cm⁻¹ corresponding to the amide carbonyl stretch is expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound should be observed.

  • Chromatography: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product.

Troubleshooting

  • Low Yield: Ensure all reagents are pure and anhydrous (for Protocol 1). Check for incomplete reaction by TLC and extend the reaction time if necessary. Inefficient extraction or purification can also lead to lower yields.

  • Side Reactions: The primary side reaction is the hydrolysis of chloroacetyl chloride. This can be minimized by using anhydrous conditions (Protocol 1) and rapid reaction times. In Protocol 2, the rate of N-acylation is significantly faster than hydrolysis.

  • Purification Difficulties: If the product is an oil, vacuum distillation is often the preferred method of purification. If it is a solid, recrystallization from a suitable solvent system can be employed.

Conclusion

The protocols described provide reliable and scalable methods for the synthesis of this compound. The choice between the organic solvent-based method and the aqueous "green" method will depend on the specific requirements of the laboratory, including scale, available equipment, and environmental considerations. Both methods, when performed with appropriate care and safety precautions, can yield the desired product in good purity for subsequent use in pharmaceutical and chemical research.

References

Catalytic Methods for Reactions Involving 1-(Chloroacetyl)azepane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of catalytic methodologies applicable to reactions involving 1-(Chloroacetyl)azepane. This key intermediate, featuring a reactive chloroacetyl group attached to the azepane scaffold, is a valuable building block in the synthesis of diverse molecular architectures, particularly in the realm of pharmaceutical development. The protocols detailed herein are based on established catalytic principles and aim to provide a practical guide for the efficient and selective functionalization of this compound.

Introduction

This compound is a versatile bifunctional molecule incorporating the seven-membered azepane ring, a privileged scaffold in medicinal chemistry, and a reactive electrophilic chloroacetyl moiety. The azepane core is present in numerous biologically active compounds. The chloroacetyl group serves as a handle for introducing a variety of substituents through nucleophilic substitution, enabling the construction of complex molecules with potential therapeutic applications. Catalytic methods offer significant advantages for reactions involving this substrate, including enhanced reaction rates, improved yields, greater selectivity, and milder reaction conditions compared to stoichiometric approaches.

This document outlines protocols for key catalytic transformations of this compound, focusing on carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming reactions.

Data Presentation: Summary of Catalytic Reactions

The following table summarizes representative catalytic reactions for the functionalization of this compound, providing an overview of catalysts, reaction conditions, and expected yields based on analogous transformations of similar N-chloroacetyl compounds.

Reaction TypeCatalyst/LigandNucleophile/SubstrateSolventTemperature (°C)Time (h)Typical Yield (%)
C-C Bond Formation
Friedel-Crafts AcylationAlCl₃BenzeneDichloromethane0 to rt2 - 475-90
Friedel-Crafts AcylationAlCl₃TolueneDichloromethane0 to rt2 - 480-95
Palladium-Catalyzed α-ArylationPd(OAc)₂ / SPhosPhenylboronic acidToluene10012 - 2460-85
Palladium-Catalyzed α-Arylation[Pd(allyl)Cl]₂ / cataCXium® A4-Methoxyphenylboronic acid1,4-Dioxane1101865-90
C-N Bond Formation
Copper-Catalyzed AminationCuI / L-prolineAnilineDMSO902470-90
Copper-Catalyzed AminationCuI / 1,10-PhenanthrolineMorpholineDMF1001875-95
C-O Bond Formation
Phase-Transfer Catalyzed O-AlkylationTBABPhenolToluene / H₂O806 - 1285-95
Phase-Transfer Catalyzed O-AlkylationTBAB4-MethoxyphenolDichloromethane / H₂Ort12 - 2480-90

Yields are estimates based on analogous reactions and may vary depending on the specific substrate and optimized conditions.

Experimental Protocols

Catalytic C-C Bond Formation: Friedel-Crafts Acylation of Arenes

This protocol describes the Lewis acid-catalyzed acylation of an aromatic ring with this compound to form an α-aryl ketone derivative.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Arene (e.g., Benzene, Toluene)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

  • Add anhydrous dichloromethane and cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add the arene (1.0 equivalent) to the cooled suspension.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add the solution of this compound dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-2-(azepan-1-yl)ethan-1-one.

Catalytic C-C Bond Formation: Palladium-Catalyzed α-Arylation

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to yield an α-aryl amide.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous Toluene

  • Schlenk tube, magnetic stirrer, oil bath

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), arylboronic acid (1.5 equivalents), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equivalents).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(azepan-1-yl)-1-phenylethan-1-one.

Catalytic C-N Bond Formation: Copper-Catalyzed Amination

This protocol describes the copper-catalyzed coupling of this compound with an amine.

Materials:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Copper(I) Iodide (CuI)

  • L-proline or 1,10-Phenanthroline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction vial, magnetic stirrer, oil bath

Procedure:

  • To a reaction vial, add this compound (1.0 equivalent), the amine (1.2 equivalents), CuI (10 mol%), L-proline (20 mol%) or 1,10-Phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add the anhydrous solvent (DMSO or DMF).

  • Seal the vial and heat the reaction mixture in a preheated oil bath at 90-100 °C for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding α-amino amide derivative.

Catalytic C-O Bond Formation: Phase-Transfer Catalyzed O-Alkylation

This protocol details the O-alkylation of a phenol with this compound under phase-transfer catalysis conditions.

Materials:

  • This compound

  • Phenol

  • Tetrabutylammonium Bromide (TBAB)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Toluene and Water (for biphasic system) or Dichloromethane and Water

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.2 equivalents) and TBAB (5 mol%) in a mixture of toluene and aqueous KOH solution (50% w/w).

  • Add a solution of this compound (1.0 equivalent) in toluene to the vigorously stirred biphasic mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and separate the layers.

  • Extract the aqueous layer with toluene (2 x 30 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-aryloxy amide derivative.

Mandatory Visualizations

Friedel_Crafts_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup and Purification start Flame-dried flask under N₂ add_alcl3 Add AlCl₃ and DCM start->add_alcl3 cool Cool to 0 °C add_alcl3->cool add_arene Add Arene cool->add_arene add_reactant Dropwise addition at 0 °C add_arene->add_reactant prepare_reactant Dissolve this compound in DCM prepare_reactant->add_reactant warm_react Warm to RT, stir 2-4h add_reactant->warm_react quench Quench with ice/HCl warm_react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO₃, Brine extract->wash dry_concentrate Dry (MgSO₄) and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product α-Aryl-2-(azepan-1-yl)ethan-1-one purify->product

Workflow for Friedel-Crafts Acylation.

Palladium_Catalyzed_Alpha_Arylation_Cycle pd0 Pd(0)Lₙ pd_complex Ar-Pd(II)-Cl(Lₙ) pd0->pd_complex Oxidative Addition (Ar-Cl) enolate_complex Ar-Pd(II)-Enolate(Lₙ) pd_complex->enolate_complex Transmetalation (Enolate) enolate_complex->pd0 Reductive Elimination product α-Aryl Amide enolate_complex->product

Catalytic Cycle for Pd-Catalyzed α-Arylation.

PTC_O_Alkylation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Toluene) KOH K⁺OH⁻ TBAOH Q⁺OH⁻ KOH->TBAOH Ion Exchange TBAB_aq Q⁺Br⁻ TBAB_aq->TBAOH Phenoxide Q⁺ArO⁻ TBAB_aq->Phenoxide Phase Transfer of Q⁺ KBr K⁺Br⁻ TBAOH->KBr TBAOH->Phenoxide Proton Transfer Phenol ArOH Phenol->Phenoxide Product Product + Q⁺Cl⁻ Phenoxide->Product Nucleophilic Substitution Reactant This compound Reactant->Product Product->TBAB_aq Catalyst Regeneration

Mechanism of Phase-Transfer Catalyzed O-Alkylation.

Synthetic Routes to Functionalized Azepanes for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold is a privileged seven-membered heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals. Its inherent three-dimensional structure and conformational flexibility make it an attractive core for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, diabetes, and neurological disorders.[1] This document provides detailed application notes and experimental protocols for several modern synthetic strategies to access functionalized azepanes, facilitating their exploration in drug discovery programs.

Ring Expansion Strategies

Ring expansion reactions offer a powerful approach to azepane synthesis, often starting from more readily available five- or six-membered ring precursors.

Palladium-Catalyzed Ring Expansion of 2-Alkenylpiperidines

This method provides a stereoselective route to functionalized azepanes from 2-alkenylpiperidine precursors through a palladium-catalyzed allylic amine rearrangement. The reaction is known to proceed with high enantioretention, making it valuable for the synthesis of chiral azepanes.

Experimental Protocol: General Procedure for Palladium-Catalyzed Ring Expansion

To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in a suitable solvent such as acetonitrile (MeCN), dichloroethane (DCE), or dichloromethane (DCM), the palladium catalyst, for instance, [Pd(allyl)Cl]₂ (2.5–5 mol%), is added. The reaction mixture is then heated to a temperature between 40 and 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired azepane derivative.

Quantitative Data: Palladium-Catalyzed Ring Expansion

Substrate (Piperidine Derivative)Catalyst (mol%)SolventTemp (°C)Time (h)Product (Azepane Derivative)Yield (%)Enantiomeric Excess (%)
N-Ts-2-(E)-propenylpiperidine[Pd(allyl)Cl]₂ (5)MeCN8012N-Ts-3-methyl-2,3,4,7-tetrahydro-1H-azepine85>99
N-Boc-2-vinylpiperidinePd(PPh₃)₄ (5)Toluene11024N-Boc-2,3,4,7-tetrahydro-1H-azepine78N/A

Workflow for Palladium-Catalyzed Ring Expansion

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_piperidine 2-Alkenylpiperidine reaction_step Heating (40-80 °C) start_piperidine->reaction_step start_catalyst Palladium Catalyst ([Pd(allyl)Cl]₂) start_catalyst->reaction_step start_solvent Solvent (e.g., MeCN) start_solvent->reaction_step workup_cool Cool to RT reaction_step->workup_cool workup_concentrate Solvent Removal workup_cool->workup_concentrate workup_purify Column Chromatography workup_concentrate->workup_purify product_azepane Functionalized Azepane workup_purify->product_azepane

Caption: Workflow for Palladium-Catalyzed Ring Expansion.

Photochemical Dearomative Ring Expansion of Nitroarenes

A novel and powerful strategy for the synthesis of complex azepanes involves the photochemical dearomative ring expansion of simple nitroarenes.[2][3][4][5] This method utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene, which then inserts into the aromatic ring, expanding the six-membered ring to a seven-membered azepine system.[2][4][5] Subsequent hydrogenation affords the saturated azepane.[2]

Experimental Protocol: Photochemical N-insertion and Hydrogenolysis

A solution of the nitroarene (1.0 equiv), an amine (e.g., diethylamine, 32 equiv), and a phosphite reagent (e.g., P(Oi-Pr)₃, 30 equiv) in an appropriate solvent such as tetrahydrofuran (THF, 0.2 M) is irradiated with blue LEDs at room temperature for 72 hours. After the reaction, the solvent is removed under reduced pressure. The crude azepine intermediate is then subjected to hydrogenolysis. For example, the crude material is dissolved in a suitable solvent system (e.g., THF/MeOH 1:1, 0.05 M), and a hydrogenation catalyst (e.g., 10 mol% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (e.g., 70 atm) at room temperature for 72 hours. After filtration of the catalyst, the solvent is evaporated, and the residue is purified by column chromatography to yield the functionalized azepane.[4]

Quantitative Data: Photochemical Dearomative Ring Expansion

Nitroarene SubstrateAminePhosphiteHydrogenation CatalystYield (%) of Azepane
NitrobenzeneDiethylamineP(Oi-Pr)₃Pd/C75
4-ChloronitrobenzeneMorpholineP(Oi-Pr)₃PtO₂68
3-MethylnitrobenzeneDiethylamineP(Oi-Pr)₃Pd/C72 (mixture of isomers)

Key Steps in Azepane Synthesis from Nitroarenes

G start Nitroarene step1 Photochemical Reaction (Blue Light, Amine, Phosphite) start->step1 intermediate 3H-Azepine Intermediate step1->intermediate step2 Hydrogenolysis (H₂, Catalyst) intermediate->step2 product Functionalized Azepane step2->product

Caption: Key steps in azepane synthesis from nitroarenes.

Cycloaddition Strategies

Cycloaddition reactions provide a convergent and often stereocontrolled approach to constructing the azepane ring system.

Diastereoselective Formal [5+2] Cycloaddition for Azepino[1,2-a]indoles

This method enables the diastereoselective synthesis of azepino[1,2-a]indoles through a Lewis acid-catalyzed formal [2+2] cycloaddition of an alkene with an N-indolyl alkylidene β-amide ester. This is followed by an intramolecular ring-opening cyclization of the resulting donor-acceptor cyclobutane intermediate.

Experimental Protocol: Catalytic Diastereoselective Formal [5+2] Cycloaddition

To a solution of the N-indolyl alkylidene β-amide ester (1.0 equiv) and the alkene (2.0 equiv) in a dry solvent such as dichloromethane (DCM) at -78 °C is added a Lewis acid catalyst (e.g., SnCl₄, 20 mol%). The reaction is stirred at this temperature for a specified time, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to afford the azepino[1,2-a]indole.

Quantitative Data: Formal [5+2] Cycloaddition

N-indolyl alkylidene β-amide esterAlkeneLewis Acid (mol%)Yield (%)Diastereomeric Ratio (d.r.)
Methyl 2-(1H-indole-1-carbonyl)acrylateStyreneSnCl₄ (20)9234:1
Ethyl 2-(1H-indole-1-carbonyl)acrylateα-MethylstyreneTiCl₄ (20)8520:1

Tandem Reactions

Tandem or cascade reactions allow for the construction of complex molecular architectures in a single pot, increasing efficiency and reducing waste.

Cu(I)-Catalyzed Tandem Amination/Cyclization of Fluorinated Allenynes

This efficient method allows for the selective preparation of trifluoromethyl-substituted azepine derivatives through a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary and secondary amines.[6][7][8][9]

Experimental Protocol: Cu(I)-Catalyzed Tandem Amination/Cyclization

A mixture of the amine (1.2 equiv), the allenyne (1.0 equiv), and [Cu(CH₃CN)₄]PF₆ (10 mol%) in anhydrous 1,4-dioxane (0.1 M) is stirred under an argon atmosphere at 70 °C for 6–16 hours.[7] The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate or ethyl acetate/methanol for phosphonate derivatives) to yield the purified azepine product.[7]

Quantitative Data: Cu(I)-Catalyzed Tandem Amination/Cyclization

Allenyne SubstrateAmineYield (%)
Methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoateAniline65
Diethyl (1-(but-2-yn-1-yl)-3,3,3-trifluoroprop-1-en-2-yl)phosphonateMorpholine62
Methyl 2-(but-2-yn-1-yl)-4,4,4-trifluoro-2-(methylamino)but-2-enoatep-Toluidine61

Workflow for Cu(I)-Catalyzed Tandem Reaction

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_allenyne Fluorinated Allenyne reaction_step Heating (70 °C) under Argon start_allenyne->reaction_step start_amine Amine start_amine->reaction_step start_catalyst Cu(I) Catalyst start_catalyst->reaction_step start_solvent Solvent (Dioxane) start_solvent->reaction_step workup_cool Cool to RT reaction_step->workup_cool workup_concentrate Solvent Removal workup_cool->workup_concentrate workup_purify Column Chromatography workup_concentrate->workup_purify product_azepine Functionalized Azepine workup_purify->product_azepine

Caption: Workflow for Cu(I)-Catalyzed Tandem Reaction.

Synthesis via Diazocarbonyl Chemistry

Diazocarbonyl compounds are versatile intermediates for the synthesis of functionalized azepanes.

Experimental Protocol: Tiffeneau–Demjanov-type Ring Expansion

The ring expansion of N-Boc-piperidone to the corresponding dicarbonyl azepane is a key step. The subsequent functionalization can be achieved through diastereoselective reduction of the ketone. For the Luche reduction, the dicarbonyl azepane is dissolved in methanol, and CeCl₃·7H₂O is added. The mixture is cooled to -78 °C, and NaBH₄ is added portionwise. The reaction is stirred at this temperature until completion (monitored by TLC). The reaction is then quenched with acetone, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to yield the syn-β-hydroxy ester.

Quantitative Data: Synthesis via Diazocarbonyl Chemistry

Starting MaterialReactionProductYield (%)Diastereomeric Ratio
N-Boc-piperidoneRing ExpansionDicarbonyl azepane85N/A
Dicarbonyl azepaneLuche Reductionsyn-β-hydroxy ester6219:1

Signaling Pathways of Bioactive Azepanes

Azelastine: H1 Receptor Antagonism

Azelastine is a potent, second-generation histamine H1 receptor antagonist used in the treatment of allergic rhinitis.[10] Its mechanism of action involves competitive inhibition of histamine binding to H1 receptors on nerve endings and smooth muscle cells.[10][11] This blockage prevents the downstream signaling cascade that leads to allergic symptoms such as sneezing, itching, and rhinorrhea.[11] Additionally, azelastine has been shown to have mast cell stabilizing and anti-inflammatory properties.[12][13]

Azelastine's H1 Receptor Antagonist Pathway

G cluster_ligand Ligands cluster_receptor Receptor cluster_response Cellular Response histamine Histamine h1_receptor H1 Receptor histamine->h1_receptor azelastine Azelastine azelastine->h1_receptor Blocks Binding allergic_symptoms Allergic Symptoms (Sneezing, Itching, etc.) h1_receptor->allergic_symptoms Activates

Caption: Azelastine blocks histamine binding to the H1 receptor.

Balanol: Protein Kinase C Inhibition

Balanol, a natural product containing an azepane ring, is a potent inhibitor of protein kinase C (PKC).[14] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[15] Balanol acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates.[14][16][17]

Balanol's Inhibition of the PKC Signaling Pathway

G cluster_upstream Upstream Signaling cluster_enzyme Enzyme cluster_downstream Downstream Effects dag Diacylglycerol (DAG) pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ ca2->pkc Activates substrate Substrate Protein pkc->substrate atp ATP atp->pkc balanol Balanol balanol->pkc Inhibits ATP Binding p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation response Cellular Response p_substrate->response

Caption: Balanol inhibits the catalytic activity of PKC.

References

Troubleshooting & Optimization

Troubleshooting low yield in 1-(Chloroacetyl)azepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(Chloroacetyl)azepane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the N-acylation of azepane (also known as hexamethyleneimine) with chloroacetyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Q2: What are the most critical parameters affecting the yield of this compound?

A2: Several factors can significantly influence the yield of the reaction. These include the purity of the reactants and solvent, the choice of base, reaction temperature, and the efficiency of the workup and purification process. Moisture is a critical parameter to control as chloroacetyl chloride readily hydrolyzes.

Q3: What are some common side reactions that can lead to low yield?

A3: The primary side reaction is the hydrolysis of chloroacetyl chloride by any residual water in the reaction mixture, which forms chloroacetic acid and reduces the amount of acylating agent available. Another potential side reaction is the formation of a diacylated product or other byproducts if the reaction conditions are not carefully controlled.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to observe the consumption of the starting material (azepane) and the formation of the product.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound that may lead to a lower than expected yield.

Symptom Possible Cause(s) Troubleshooting Steps & Recommendations
Low or No Product Formation 1. Impure or Degraded Reactants: Chloroacetyl chloride is sensitive to moisture. Azepane can be hygroscopic. 2. Inactive Base: The base may be old or of poor quality. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants.1. Verify Reactant Purity: Use freshly distilled or newly opened chloroacetyl chloride. Ensure azepane is dry. Consider using anhydrous solvents. 2. Use a Fresh Base: Use a fresh bottle of a suitable base like triethylamine or diisopropylethylamine. 3. Check Stoichiometry: Accurately measure all reactants. A slight excess of the amine or chloroacetyl chloride may be beneficial, depending on the workup strategy.
Presence of a Significant Amount of a More Polar Byproduct Hydrolysis of Chloroacetyl Chloride: Presence of water in the reaction mixture.Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Spots on TLC, Indicating Several Byproducts 1. Reaction Temperature Too High: High temperatures can lead to decomposition or side reactions. 2. Incorrect Base: The base might be too strong or too weak, leading to side reactions.1. Control Temperature: Add the chloroacetyl chloride solution dropwise to the cooled solution of azepane and base (e.g., at 0 °C) to manage the initial exotherm. Allow the reaction to proceed at a controlled temperature (e.g., room temperature). 2. Optimize Base: Triethylamine is a commonly used and effective base for this reaction. If side reactions persist, consider a more hindered base like diisopropylethylamine.
Difficulty in Isolating the Product Product Loss During Workup: The product may have some solubility in the aqueous layer during extraction.Optimize Workup: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the amine-containing product.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • Azepane (hexamethyleneimine)

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add azepane (1.0 equivalent) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the stirred solution of azepane.

  • Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.0 to 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the cooled reaction mixture over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

While specific, comparative yield data for the synthesis of this compound under varied conditions is not extensively available in the literature, the following table illustrates the expected impact of key parameters on the reaction yield based on general principles of N-acylation.

Parameter Condition A Yield (%) Condition B Yield (%) Rationale
Temperature 0 °C to Room TempHigh50 °CModerate to LowHigher temperatures can promote side reactions and decomposition of the product.
Base TriethylamineHighPyridineModerateTriethylamine is a stronger base and a more effective HCl scavenger for this type of reaction.
Solvent Anhydrous DCMHighDCM with 1% WaterLowChloroacetyl chloride readily hydrolyzes in the presence of water, reducing the amount available for the reaction.
Reaction Time 4 hoursHigh1 hourModerateInsufficient reaction time may lead to incomplete conversion of the starting materials.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reagents Verify Purity of Azepane, Chloroacetyl Chloride, and Solvent start->check_reagents check_conditions Review Reaction Conditions: - Temperature Control? - Anhydrous Conditions? - Correct Stoichiometry? start->check_conditions check_base Evaluate Base: - Freshly Opened? - Appropriate pKa? start->check_base use_anhydrous Ensure Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_reagents->use_anhydrous Impurity Suspected optimize_temp Optimize Temperature: - Add Chloroacetyl Chloride at 0°C - Run reaction at RT check_conditions->optimize_temp Poor Temp Control check_conditions->use_anhydrous Moisture Suspected re_weigh Re-weigh Reactants Carefully check_conditions->re_weigh Inaccurate Stoichiometry change_base Use Fresh Triethylamine or Diisopropylethylamine check_base->change_base Base is Old/Inactive check_workup Review Workup Procedure: - Multiple Extractions? - Correct pH? optimize_temp->check_workup use_anhydrous->check_workup re_weigh->check_workup change_base->check_workup optimize_workup Optimize Workup: - Increase Number of Extractions - Adjust pH of Aqueous Layer check_workup->optimize_workup Product Loss Suspected end Improved Yield optimize_workup->end ReactionPathway Reaction Pathway and Potential Side Reaction cluster_main Main Reaction cluster_side Side Reaction Azepane Azepane Product This compound Azepane->Product + Chloroacetyl Chloride + Base CAC Chloroacetyl Chloride CAC->Product BaseHCl Base·HCl CAC_side Chloroacetyl Chloride SideProduct Chloroacetic Acid CAC_side->SideProduct + H₂O Water H₂O (Moisture) Water->SideProduct HCl HCl

Technical Support Center: Optimization of Reaction Conditions for 1-(Chloroacetyl)azepane Acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the acylation of 1-(Chloroacetyl)azepane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the acylation using this compound?

A1: The acylation reaction using this compound typically involves its reaction with an aromatic compound (arene) in the presence of a Lewis acid catalyst. This is a form of Friedel-Crafts acylation, where the acyl group from this compound is introduced into the aromatic ring. The chloroacetyl group is the reactive component, and the azepane ring is a substituent.

Q2: My Friedel-Crafts acylation using this compound is resulting in a low yield. What are the common causes?

A2: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can hinder the electrophilic aromatic substitution reaction.[1]

  • Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in the reaction setup will deactivate the catalyst.[1] It's crucial to use anhydrous conditions.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because both the reactant and the product can form complexes with it.[2]

  • Inappropriate Reaction Temperature: Some reactions require heating to proceed, while for others, high temperatures can lead to side reactions and decomposition.[3]

  • Poor Reagent Purity: Impurities in either the this compound or the aromatic substrate can interfere with the reaction.

Q3: What are the most effective catalysts for this type of acylation?

A3: Strong Lewis acids are typically required for Friedel-Crafts acylation.[4] Aluminum chloride (AlCl₃) is a common and effective catalyst.[5] Other Lewis acids like ferric chloride (FeCl₃) can also be used. In some cases, solid acid catalysts like clay-supported metal halides are employed to simplify catalyst removal and reduce corrosive waste.

Q4: How can I minimize the formation of byproducts?

A4: Byproduct formation can be minimized by:

  • Controlling the Reaction Temperature: Starting the reaction at a low temperature (e.g., 0 °C) and gradually warming to room temperature can help control the reaction rate.[3]

  • Using Anhydrous Conditions: Ensuring all glassware, solvents, and reagents are dry will prevent side reactions caused by moisture.[6]

  • Optimizing Stoichiometry: Using the correct ratio of reactants and catalyst can prevent side reactions like polyacylation. Acylation is generally less prone to poly-substitution than alkylation because the resulting ketone is less reactive than the starting arene.[2][7]

Q5: What solvents are suitable for this reaction?

A5: Solvents for Friedel-Crafts acylation should be inert to the reaction conditions. Common choices include carbon disulfide, nitrobenzene, and dichloromethane.[1] It is critical that the solvent is anhydrous.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Deactivated aromatic substrate.Use an aromatic compound with electron-donating groups or consider more forcing reaction conditions (higher temperature, stronger Lewis acid).[1]
Inactive or insufficient catalyst.Use a fresh, anhydrous Lewis acid catalyst. Ensure at least a stoichiometric amount is used.[1][2]
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the progress by TLC.[3]
Formation of Multiple Products Reaction temperature is too high.Perform the reaction at a lower temperature to improve selectivity.
Impure starting materials.Purify the this compound and the aromatic substrate before the reaction.
Product Decomposition Excessive heat.Avoid high reaction temperatures.[3]
Prolonged reaction time.Monitor the reaction closely and work it up as soon as it is complete.
Difficulty in Product Isolation Complex formation with the catalyst.The work-up procedure should include a step to hydrolyze the catalyst-product complex, typically by adding ice or dilute acid.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation with this compound

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) and the aromatic substrate (1.0-1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) to a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

  • Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Add the Lewis acid catalyst (e.g., AlCl₃, 1.1-1.5 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If necessary, the reaction can be gently heated to drive it to completion.

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water to quench the reaction and hydrolyze the aluminum chloride complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Acylation of Anisole with this compound *

Entry Catalyst (eq.) Solvent Temperature (°C) Time (h) Yield (%)
1AlCl₃ (1.1)Dichloromethane0 to RT275
2AlCl₃ (1.1)Nitrobenzene0 to RT268
3FeCl₃ (1.1)Dichloromethane0 to RT455
4AlCl₃ (1.5)Dichloromethane0 to RT282
5AlCl₃ (1.1)DichloromethaneRT270
6AlCl₃ (1.1)Dichloromethane40165 (with byproducts)

*This data is representative and intended for illustrative purposes.

Visualizations

experimental_workflow prep 1. Preparation - Add this compound and arene to anhydrous solvent - Inert atmosphere cool 2. Cooling - Cool reaction mixture to 0 °C prep->cool cat_add 3. Catalyst Addition - Add Lewis acid (e.g., AlCl3) portion-wise cool->cat_add react 4. Reaction - Stir at 0 °C, then warm to RT - Monitor by TLC cat_add->react workup 5. Work-up - Quench with ice/water react->workup extract 6. Extraction - Separate organic layer - Extract aqueous layer workup->extract purify 7. Purification - Column chromatography or recrystallization extract->purify troubleshooting_flowchart start Low Yield or No Reaction check_catalyst Is the Lewis acid catalyst fresh and anhydrous? start->check_catalyst check_conditions Are the reaction conditions anhydrous? check_catalyst->check_conditions Yes replace_catalyst Use fresh, anhydrous catalyst and ensure stoichiometric amount. check_catalyst->replace_catalyst No check_temp Is the reaction temperature optimized? check_conditions->check_temp Yes dry_reagents Thoroughly dry all glassware, solvents, and reagents. check_conditions->dry_reagents No check_substrate Is the aromatic substrate deactivated? check_temp->check_substrate Yes optimize_temp Systematically vary temperature (e.g., 0 °C, RT, gentle heating). check_temp->optimize_temp No modify_substrate Consider using a more activated arene or more forcing conditions. check_substrate->modify_substrate Yes

References

Technical Support Center: Purification of 1-(Chloroacetyl)azepane and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(Chloroacetyl)azepane and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives.

Recrystallization Issues
ProblemPossible Cause(s)Troubleshooting Steps
Product does not crystallize ("oils out") - The cooling process is too rapid.- The solution is supersaturated with impurities.- The chosen solvent is inappropriate.- Allow the solution to cool slowly to room temperature, then place it in an ice bath.- Try adding a seed crystal to induce crystallization.- Re-dissolve the oil in more hot solvent and cool slowly.- Select a different solvent or a solvent pair (e.g., ethanol/water, hexane/ethyl acetate).[1][2]
Low recovery of purified product - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution thoroughly in an ice bath to minimize solubility.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Use a pre-heated funnel and flask for hot filtration.[3]
Poor purity of the recrystallized product - Inappropriate solvent choice that co-precipitates impurities.- Cooling the solution too quickly, trapping impurities.- Select a solvent in which the impurities are either very soluble or very insoluble.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
Colored impurities in the final product - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Note that excessive use of charcoal can lead to product loss.[3]
Column Chromatography Issues
ProblemPossible Cause(s)Troubleshooting Steps
Poor separation of product and impurities (co-elution) - The chosen mobile phase (eluent) is not optimal.- The column is overloaded with the sample.- The column was not packed properly (channeling).- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the desired product.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.[3][4]- Reduce the amount of crude material loaded onto the column.[3]- Ensure the column is packed uniformly without any cracks or air bubbles.[3]
Product elutes too quickly (high Rf) - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3]
Product does not elute from the column (low Rf) - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For very polar compounds, consider adding a small amount of methanol.[3]
Streaking of spots on the column - The sample is not fully dissolved before loading.- The sample is too concentrated.- Ensure the crude product is completely dissolved in a minimal amount of a suitable solvent before loading it onto the column.- Dilute the sample before loading.[3]
Cracking of the silica gel bed - A change in solvent polarity that is too abrupt.- The column has run dry.- Use a pre-mixed mobile phase or a gradient controller for smooth solvent changes.- Always keep the top of the silica gel covered with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, which is an N-chloroacetylated amine, are recrystallization and flash column chromatography. The choice between these methods depends on the physical state of the product (solid or oil), the nature of the impurities, and the required purity level.[3]

Q2: My this compound appears to be unstable during purification. What could be the cause?

A2: N-chloro-amides can be sensitive to both acidic and basic conditions, which can lead to hydrolysis of the amide bond.[3] Exposure to certain solvents or prolonged heating can also cause degradation. It is crucial to carefully select purification conditions to maintain the integrity of the compound.

Q3: What are some common impurities in the synthesis of this compound?

A3: Common impurities may include unreacted azepane (homopiperidine), unreacted chloroacetyl chloride, and byproducts from the hydrolysis of chloroacetyl chloride or the product itself. The synthesis of related chloroacetamides has shown that impurities can also arise from side reactions with the solvent or base used.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from its impurities. The spots can be visualized under UV light or by using an appropriate staining agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q5: What is a general work-up procedure for the synthesis of this compound before purification?

A5: A general work-up procedure involves quenching the reaction mixture with water. The organic layer is then separated and washed sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. The organic layer is subsequently dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is based on the purification of a structurally similar compound, 3-(Azepan-1-yl)-3-oxopropanenitrile.[4]

  • Mobile Phase Selection: Using TLC, determine a suitable mobile phase that provides good separation of this compound from impurities. A common starting point for amides is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).[3] A gradient of ethyl acetate in hexane is a good starting point to try.[4] For a similar compound, a mobile phase of 10% ethyl acetate in dichloromethane has been used.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a column, ensuring there are no air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Elution: Apply the sample to the top of the column and begin eluting with the mobile phase. Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. Common solvents to test include ethanol, isopropanol, ethyl acetate, or solvent mixtures like hexane/ethyl acetate or ethanol/water.[1][2] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the product is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

G General Purification Workflow for this compound crude Crude this compound workup Aqueous Work-up (Wash with NaHCO3, Brine) crude->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_solid Crude Solid/Oil concentrate->crude_solid purification_choice Choose Purification Method crude_solid->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid column_chromatography Column Chromatography purification_choice->column_chromatography If oil or complex mixture pure_solid Pure Crystalline Solid recrystallization->pure_solid pure_oil Pure Oil/Solid column_chromatography->pure_oil characterization Characterization (NMR, MS, etc.) pure_solid->characterization pure_oil->characterization

Caption: General experimental workflow for the purification of this compound.

G Troubleshooting Logic for Recrystallization start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out slow_cool Cool Solution Slower oiling_out->slow_cool Yes low_recovery Low Recovery? oiling_out->low_recovery No seed_crystal Add Seed Crystal slow_cool->seed_crystal change_solvent Change Solvent/Solvent Pair seed_crystal->change_solvent failure Consider Chromatography change_solvent->failure min_solvent Use Minimal Hot Solvent low_recovery->min_solvent Yes poor_purity Poor Purity? low_recovery->poor_purity No cool_thoroughly Cool Thoroughly in Ice Bath min_solvent->cool_thoroughly mother_liquor Concentrate Mother Liquor cool_thoroughly->mother_liquor mother_liquor->poor_purity check_solvent Re-evaluate Solvent Choice poor_purity->check_solvent Yes success Successful Recrystallization poor_purity->success No slow_cool2 Ensure Slow Cooling check_solvent->slow_cool2 slow_cool2->failure

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Acyl Chlorides - Handling, Storage, and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of acyl chlorides, along with troubleshooting advice for common issues encountered during their use.

Frequently Asked Questions (FAQs)

Q1: My acyl chloride is fuming when I open the bottle. Is this normal and what should I do?

A: Yes, it is common for acyl chlorides to fume upon exposure to air. This is due to their high reactivity with atmospheric moisture.[1][2][3][4] The fuming you observe is the formation of hydrochloric acid (HCl) gas as the acyl chloride hydrolyzes.[2][3][5]

Immediate Actions:

  • Handle the acyl chloride in a certified chemical fume hood with good ventilation.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[6][8]

  • Minimize the time the bottle is open.[9]

  • After dispensing, ensure the container is tightly sealed to prevent further moisture ingress.[6][10] It is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon).[6][11]

Q2: I suspect my acyl chloride has degraded. How can I tell and can I still use it?

A: Degradation of acyl chlorides primarily occurs through hydrolysis to the corresponding carboxylic acid and HCl.[2][5][12]

Signs of Degradation:

  • A strong vinegar-like smell (in the case of acetyl chloride) mixed with the sharp, acrid odor of HCl.[3]

  • The presence of solid material (the carboxylic acid may be a solid at room temperature).

  • Poor performance in reactions, such as low yields or the formation of unexpected byproducts.

Assessing Usability: You can test for conversion to a more stable derivative. For example, a small aliquot can be reacted with methanol and the resulting methyl ester can be analyzed by NMR to gauge the purity of the acyl chloride.

It is generally not recommended to use significantly degraded acyl chlorides as the impurities can interfere with your reaction. For critical applications, using a fresh or newly purified bottle is advisable.

Q3: My reaction with an acyl chloride is sluggish or failing. What are the common causes?

A: Several factors can contribute to a failed or sluggish reaction involving acyl chlorides.

Troubleshooting Steps:

  • Reagent Quality: The acyl chloride may have hydrolyzed due to improper storage.[9][13] Ensure it is fresh and has been handled under anhydrous conditions.

  • Solvent Purity: The presence of water in your reaction solvent will consume the acyl chloride.[13] Use freshly dried solvents.

  • Glassware: Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[13]

  • Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from ambient moisture.[6][13]

  • Temperature: While many reactions with acyl chlorides are rapid at room temperature, some may require heating. Conversely, highly exothermic reactions may need initial cooling to control the reaction rate.

  • Stoichiometry: Ensure the correct molar ratios of reactants are being used.

Troubleshooting Guide: Unexpected Reaction Outcomes

Symptom Possible Cause Recommended Action
Low or no yield of desired product 1. Degraded acyl chloride.[9] 2. Wet solvent or glassware.[13] 3. Reaction not going to completion.1. Use a fresh bottle of acyl chloride. 2. Use freshly distilled/dried solvents and oven-dried glassware. 3. Monitor the reaction by TLC or other appropriate methods to determine the optimal reaction time. Consider gentle heating if the reaction is sluggish.
Formation of carboxylic acid byproduct Hydrolysis of the acyl chloride by adventitious water.[2][5]Rigorously exclude moisture from the reaction by using dry solvents, dry glassware, and an inert atmosphere.
Reaction mixture turns dark or black Potential side reactions or decomposition, especially with sensitive substrates.[14]- Run the reaction at a lower temperature. - Add the acyl chloride slowly to the reaction mixture. - Investigate alternative, milder acylating agents if the problem persists.
Formation of an ammonium salt as a precipitate (in reactions with amines) The HCl byproduct is reacting with excess amine.[12][15]This is an expected outcome. Use at least two equivalents of the amine—one to react with the acyl chloride and one to act as a base to neutralize the HCl. Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added.[16]

Experimental Protocols

Protocol 1: Safe Quenching and Disposal of Excess Acyl Chloride

This protocol describes a safe method for quenching small quantities of excess or old acyl chlorides.

Materials:

  • Excess acyl chloride

  • A suitable non-nucleophilic solvent (e.g., toluene)

  • Isopropanol or ethanol[17]

  • Water[17]

  • Sodium bicarbonate solution (saturated)

  • Appropriate reaction vessel (e.g., a three-necked flask with a stirrer, dropping funnel, and nitrogen inlet)

  • Ice bath

Procedure:

  • In a chemical fume hood, equip a reaction vessel with a magnetic stirrer and place it in an ice bath.

  • Add a suitable solvent to the flask.

  • Under an inert atmosphere (e.g., nitrogen), slowly add the acyl chloride to the solvent.

  • Slowly add isopropanol or ethanol to the stirred solution via a dropping funnel.[17] This will react with the acyl chloride to form an ester. Be aware that this reaction is exothermic.

  • Once the addition of the alcohol is complete and the initial exothermic reaction has subsided, cautiously add water dropwise to hydrolyze any remaining acyl chloride.[17]

  • After the reaction is complete, slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • The resulting mixture can then be transferred to an appropriate hazardous waste container.[17]

Protocol 2: General Procedure for Acylation of an Alcohol

This protocol provides a general method for the esterification of an alcohol using an acyl chloride.

Materials:

  • Alcohol

  • Acyl chloride

  • Anhydrous non-nucleophilic solvent (e.g., dichloromethane, diethyl ether)

  • Tertiary amine base (e.g., triethylamine or pyridine) to scavenge HCl[16]

  • Anhydrous glassware

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Set up oven-dried glassware under an inert atmosphere.

  • In the reaction flask, dissolve the alcohol and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and perform a standard aqueous workup.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation as required.

Diagrams

logical_relationship cluster_storage Storage and Handling cluster_pitfalls Common Pitfalls cluster_consequences Consequences storage Store in a cool, dry, well-ventilated area inert_gas Store under inert gas (N2 or Ar) storage->inert_gas moisture Exposure to moisture seal Keep container tightly sealed inert_gas->seal ppe Use appropriate PPE seal->ppe When handling degradation Hydrolysis to Carboxylic Acid + HCl moisture->degradation impurities Reaction impurities degradation->impurities fuming Fuming upon opening degradation->fuming low_yield Low reaction yield impurities->low_yield side_reactions Unwanted side reactions impurities->side_reactions

Caption: Logical relationship of acyl chloride handling and pitfalls.

experimental_workflow start Start: Acylation Reaction Setup dry_glassware Use oven-dried glassware start->dry_glassware inert_atm Establish inert atmosphere (N2/Ar) dry_glassware->inert_atm add_reagents Add alcohol, base, and anhydrous solvent inert_atm->add_reagents cool Cool reaction to 0°C add_reagents->cool add_acyl_chloride Slowly add acyl chloride cool->add_acyl_chloride react Stir at room temperature add_acyl_chloride->react monitor Monitor reaction (e.g., TLC) react->monitor monitor->react If incomplete workup Aqueous workup monitor->workup If complete purify Purify product workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for an acylation reaction.

References

How to prevent decomposition of 1-(Chloroacetyl)azepane during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(Chloroacetyl)azepane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered in the laboratory.

Troubleshooting Guide: Preventing Decomposition of this compound

Researchers may encounter challenges with the stability of this compound, a reactive electrophilic compound. Decomposition can lead to reduced yield and the formation of impurities, compromising the integrity of the experiment. The primary modes of decomposition are hydrolysis and unwanted nucleophilic substitution.

Observation Potential Cause Recommended Action
Low product yield and presence of 1-(hydroxyacetyl)azepane Hydrolysis: The chloroacetyl group is susceptible to hydrolysis, especially under aqueous basic or acidic conditions.pH Control: Maintain a neutral or slightly acidic pH (around 5-6) if water is present.[1] Use buffered solutions to stabilize the pH. Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis. Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents to exclude water from the reaction mixture.
Formation of multiple byproducts Nucleophilic Attack: The azepane nitrogen can act as an internal nucleophile, or other nucleophiles in the reaction mixture can displace the chloride.Protecting Groups: If the azepane nitrogen is not the intended reaction site, consider using a suitable protecting group. Choice of Nucleophile: Use a nucleophile that is significantly more reactive towards the chloroacetyl group than any other species present. Order of Addition: Add the nucleophile to the reaction mixture before adding this compound to minimize side reactions.
Reaction fails to go to completion Instability of Reagent: this compound may be degrading over time under the reaction conditions.Fresh Reagent: Use freshly prepared or purified this compound for best results. Reaction Time: Optimize the reaction time to maximize product formation before significant decomposition occurs. Monitor the reaction progress using techniques like TLC or LC-MS.
Discoloration of the reaction mixture Decomposition: Complex degradation pathways may be occurring, potentially initiated by light or impurities.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Purified Reagents: Ensure all solvents and reagents are of high purity to avoid catalytic decomposition. Light Protection: Protect the reaction mixture from light, especially if prolonged reaction times are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for this compound?

A1: The two primary decomposition pathways for this compound are:

  • Hydrolysis: The electrophilic chloroacetyl group can react with water to form 1-(hydroxyacetyl)azepane and hydrochloric acid. This reaction is catalyzed by both acid and base.[2]

  • Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by various nucleophiles. This can include external nucleophiles present in the reaction mixture or potentially intramolecular attack by the azepane nitrogen under certain conditions. Chloroacetamides are known to be reactive electrophiles used in covalent inhibitor design, highlighting their susceptibility to nucleophilic attack.[3][4]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can accelerate its hydrolysis.[2] Alkaline conditions, in particular, promote alkaline hydrolysis, which can rapidly degrade the compound.[1] For optimal stability in aqueous environments, it is recommended to maintain a pH between 5 and 6.[1]

Q3: What solvents are recommended for reactions involving this compound?

A3: To minimize hydrolysis, it is best to use anhydrous aprotic solvents. Suitable options include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) - Note: Ensure DMF is anhydrous as it can be hygroscopic.

If an aqueous system is unavoidable, use a buffered solution and maintain a low temperature.

Q4: Can I store solutions of this compound?

A4: It is generally not recommended to store solutions of this compound for extended periods, as its stability in solution can be poor, especially in the presence of nucleophiles or water.[3] It is best to prepare solutions fresh before use. If short-term storage is necessary, use an anhydrous aprotic solvent and store at a low temperature (e.g., 0-4 °C) under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound under Anhydrous Conditions

This protocol describes a general method for reacting this compound with a generic nucleophile (Nu-H) in an anhydrous organic solvent.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous aprotic solvent (e.g., THF, DCM, or ACN)

  • Base (e.g., triethylamine, diisopropylethylamine) - if Nu-H requires deprotonation

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried reaction vessel equipped with a magnetic stirrer and an inert gas inlet.

  • Dissolve the nucleophile (Nu-H) (1.0 eq.) and the base (1.1 eq., if needed) in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C).

  • In a separate flask, dissolve this compound (1.2 eq.) in the same anhydrous solvent.

  • Slowly add the solution of this compound to the cooled solution of the nucleophile via a syringe or dropping funnel over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Proceed with the standard workup and purification procedures.

Visualizations

Signaling Pathways and Logical Relationships

DecompositionPathways Decomposition Pathways of this compound A This compound B Hydrolysis A->B H2O (Acid or Base catalyzed) C Nucleophilic Attack A->C Nu- D 1-(Hydroxyacetyl)azepane B->D E Nucleophilic Substitution Product C->E

Caption: Major decomposition pathways of this compound.

ExperimentalWorkflow Workflow for Minimizing Decomposition cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup P1 Use Anhydrous Solvents R1 Control Temperature (Low as possible) P1->R1 P2 Use Fresh Reagent P2->R1 P3 Inert Atmosphere P3->R1 R2 Control pH (Neutral/Slightly Acidic) R1->R2 R3 Optimize Reaction Time R2->R3 M1 Monitor with TLC/LC-MS R3->M1 M2 Prompt Workup M1->M2

Caption: Recommended experimental workflow to prevent decomposition.

References

Improving the regioselectivity of 1-(Chloroacetyl)azepane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the regioselectivity of 1-(Chloroacetyl)azepane reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent reactions of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of reactions involving this compound?

A1: The regioselectivity of reactions with this compound is primarily dictated by a combination of electronic and steric factors. Key parameters to control include the choice of base, solvent, reaction temperature, and the nature of the nucleophile. The chloroacetyl group can undergo nucleophilic substitution at the α-carbon, or the azepane ring itself can participate in reactions, depending on the conditions.

Q2: I am observing a mixture of N-alkylation and C-alkylation products. How can I favor one over the other?

A2: The competition between N-alkylation and C-alkylation is a common issue. To favor N-alkylation of a substrate using this compound, a less hindered, strong base in a polar aprotic solvent is often preferred. Conversely, for C-alkylation, a bulkier base might be employed to deprotonate a less accessible carbon nucleophile. The choice of solvent can also play a critical role; polar protic solvents might favor N-alkylation by solvating the amine nucleophile, while nonpolar solvents may favor C-alkylation.

Q3: My reaction is sluggish and gives low yields. What can I do to improve the reaction rate and conversion?

A3: Low reactivity can often be addressed by optimizing the reaction conditions. Increasing the reaction temperature can enhance the rate, but it may also lead to side products, so this should be done judiciously. The choice of a more suitable solvent that fully dissolves all reactants is crucial. Additionally, the selection of an appropriate base is critical; for instance, stronger bases like sodium hydride or lithium diisopropylamide (LDA) can lead to higher conversion rates compared to weaker bases like triethylamine.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Regioselectivity - Inappropriate choice of base. - Suboptimal solvent polarity. - Reaction temperature is too high, leading to side reactions.- Screen a variety of bases with different steric bulk (e.g., NaH, K2CO3, DIPEA). - Test a range of solvents with varying polarity (e.g., THF, DMF, Acetonitrile, Toluene). - Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Low Yield - Incomplete deprotonation of the nucleophile. - Degradation of starting material or product. - Poor solubility of reactants.- Use a stronger base or increase the equivalents of the base. - Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative degradation. - Choose a solvent in which all reactants are fully soluble at the reaction temperature.[1]
Formation of Side Products - The reaction may be sensitive to stoichiometry. - The chloroacetyl group can react with certain solvents or bases. - The presence of water or other impurities.- Carefully control the stoichiometry of the reactants and add the electrophile (this compound) slowly to the reaction mixture. - Select a non-nucleophilic base and an inert solvent. - Ensure all reagents and solvents are anhydrous.

Experimental Protocols

General Protocol for Regioselective N-Alkylation of an Amine with this compound
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base, such as triethylamine (1.5-2.0 eq) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

  • Addition of Electrophile: To the stirred solution, add this compound (1.1-1.2 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

Regioselectivity_Pathway cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products 1_Chloroacetyl_azepane This compound Base Base Nucleophile Nucleophile (R-XH) Product_A Regioisomer A (e.g., N-Alkylation) Base->Product_A Condition Set 1 Product_B Regioisomer B (e.g., C-Alkylation) Base->Product_B Condition Set 2 Solvent Solvent Solvent->Product_A Solvent->Product_B Temperature Temperature Temperature->Product_A Temperature->Product_B

Caption: Factors influencing the regioselectivity of the reaction.

Experimental_Workflow Start Dissolve Substrate & Base Add_Electrophile Add this compound at 0°C Start->Add_Electrophile React Stir at Room Temperature Add_Electrophile->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify

Caption: General experimental workflow for alkylation.

References

Strategies to enhance the stability of 1-(Chloroacetyl)azepane in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 1-(Chloroacetyl)azepane in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to address common challenges encountered during experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of this compound solutions.

Issue/Question Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound potency in aqueous solution. Hydrolysis: this compound, like other acyl chlorides and chloroacetamides, is susceptible to hydrolysis in the presence of water, leading to the formation of 1-(hydroxyacetyl)azepane and chloroacetic acid. This reaction is catalyzed by both acids and bases.[1][2]- Use Aprotic Solvents: Whenever possible, dissolve this compound in anhydrous aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).[3][4] - Control pH: If an aqueous solution is necessary, maintain a neutral pH to minimize acid and base-catalyzed hydrolysis. Buffering the solution may be beneficial. - Low Temperature: Prepare and store solutions at low temperatures (2-8 °C) to decrease the rate of hydrolysis.[5]
Inconsistent results in acylation reactions. Degradation of the Reagent: The reactive nature of the chloroacetyl group can lead to degradation before it reacts with the intended nucleophile, especially in the presence of moisture or incompatible solvents.[3]- Use Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. - Inert Atmosphere: Handle the solid compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.[5] - HCl Scavenger: In reactions that produce HCl, consider using a non-nucleophilic weak base, such as pyridine or triethylamine, to neutralize the acid and prevent it from catalyzing degradation.[6]
Appearance of unexpected peaks in HPLC or GC-MS analysis. Formation of Degradation Products: The primary degradation products from hydrolysis are 1-(hydroxyacetyl)azepane and chloroacetic acid. Other side reactions may also occur under specific conditions.[5]- Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. This will help in developing a stability-indicating analytical method.[6][7] - Use a Validated Stability-Indicating Method: Employ an analytical method (e.g., HPLC, GC-MS) that is capable of separating the intact this compound from its degradation products.[6][8]
Difficulty in quantifying this compound accurately. On-column Degradation or Poor Chromatographic Resolution: The high reactivity of the compound can sometimes lead to degradation in the analytical instrument, or co-elution with impurities or degradation products.- Optimize Analytical Method: For GC-MS, derivatization might be necessary to improve stability and volatility.[9] For HPLC, use a mobile phase and column that provide good peak shape and resolution. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[10][11][12] - Use an Internal Standard: Incorporate an internal standard in your analytical method for more accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in the presence of water is hydrolysis. This can occur at two sites on the molecule:

  • Hydrolysis of the chloroacetyl group: The chlorine atom is substituted by a hydroxyl group to form 1-(hydroxyacetyl)azepane. This is a common reaction for chloroacetamides.[1][2]

  • Hydrolysis of the amide bond: The amide bond can be cleaved, particularly under strong acidic or basic conditions, to yield azepane and chloroacetic acid.[1][2]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize stability, a stock solution of this compound should be:

  • Dissolved in an anhydrous aprotic solvent such as acetonitrile or THF.[3][4]

  • Stored at low temperatures (e.g., 2-8 °C).[5]

  • Kept in a tightly sealed container to prevent the ingress of atmospheric moisture.

  • Stored under an inert atmosphere (e.g., nitrogen or argon).[5]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is highly dependent on pH. Both acidic and basic conditions can catalyze the hydrolysis of the chloroacetyl group and the amide bond, leading to accelerated degradation.[1][2][13][14][15][16][17] A neutral pH is generally preferred to minimize the rate of hydrolysis.

Q4: Can I use protic solvents like methanol or ethanol to dissolve this compound?

A4: While this compound may be soluble in protic solvents like methanol and ethanol, these solvents can act as nucleophiles and react with the electrophilic chloroacetyl group, leading to the formation of ester byproducts. For applications where the integrity of the this compound is critical, it is best to use aprotic solvents.[4][18]

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for monitoring the stability of this compound.[5][8][19] A validated stability-indicating method that can separate the parent compound from its degradation products is essential for accurate assessment.[6]

Quantitative Stability Data

Table 1: Hydrolysis Rate Constants for Structurally Similar Chloroacetamide Compounds

CompoundConditionRate Constant (k)Half-life (t½)Reference
AlachlorpH 51.8 x 10⁻³ day⁻¹385 days[20]
AlachlorpH 71.2 x 10⁻³ day⁻¹578 days[20]
AlachlorpH 91.5 x 10⁻³ day⁻¹462 days[20]
AcetochlorpH 51.1 x 10⁻³ day⁻¹630 days[20]
AcetochlorpH 70.8 x 10⁻³ day⁻¹866 days[20]
AcetochlorpH 91.2 x 10⁻³ day⁻¹578 days[20]
Benoxacor (a dichloroacetamide)0.006 N NaOH500 M⁻¹h⁻¹-[20]

Note: The data presented are for illustrative purposes to demonstrate the effect of pH on the stability of similar compounds. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or GC-MS system

  • pH meter

  • Thermostatic water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 1 N NaOH, and dilute with the mobile phase (for HPLC) or a suitable solvent (for GC-MS) to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Keep the mixture at room temperature and monitor the degradation at various time points (e.g., 1, 4, 8, 24 hours) due to expected rapid degradation.

    • Neutralize the solution with 1 N HCl and dilute as in step 2.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute as in step 2.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 70°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to prepare a solution of approximately 100 µg/mL.

  • Photodegradation:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 100 µg/mL.

    • Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).

    • Compare the chromatograms to identify degradation products and assess the peak purity of the parent compound.

Protocol 2: HPLC Method for Quantification of this compound

Objective: To provide a starting point for the development of a reversed-phase HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector or a mass spectrometer.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a suitable gradient, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in acetonitrile ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the experimental samples with acetonitrile to fall within the concentration range of the standard curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Visual Diagrams

DegradationPathway cluster_hydrolysis_chloroacetyl Hydrolysis of Chloroacetyl Group cluster_hydrolysis_amide Hydrolysis of Amide Bond This compound This compound 1-(Hydroxyacetyl)azepane 1-(Hydroxyacetyl)azepane This compound->1-(Hydroxyacetyl)azepane + H2O - HCl Azepane Azepane This compound->Azepane + H2O Chloroacetic_Acid Chloroacetic Acid ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL in ACN) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Dilute Neutralize and Dilute (to ~100 µg/mL) Stress->Dilute Analyze Analyze by Stability-Indicating Method (HPLC/GC-MS) Dilute->Analyze Compare Compare Chromatograms with Unstressed Control Analyze->Compare Identify Identify Degradation Products Compare->Identify Quantify Quantify Parent Compound Compare->Quantify Pathway Determine Degradation Pathway Identify->Pathway Method Validate Stability-Indicating Method Quantify->Method

References

Managing competing intermolecular reactions in azepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azepane Synthesis

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on managing competing intermolecular reactions during the synthesis of the azepane scaffold, a crucial seven-membered heterocyclic ring found in numerous bioactive compounds and pharmaceuticals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in azepane synthesis?

A1: The primary challenge in forming the seven-membered azepane ring is managing the competition between the desired intramolecular cyclization and undesired intermolecular reactions. Intermolecular coupling of linear precursors leads to the formation of dimers, oligomers, and polymers, which significantly reduces the yield of the target azepane. Other side reactions can include the formation of smaller, more stable rings like pyrrolidines or piperidines if the substrate allows for competing 1,5 or 1,6-hydrogen atom transfers.[3][4]

Q2: What is the "high dilution principle" and why is it crucial for azepane synthesis?

A2: The high dilution principle is a core strategy used to favor intramolecular reactions over intermolecular ones.[4] By maintaining a very low concentration of the linear precursor in the reaction mixture, the probability of one reactive end of a molecule encountering its other reactive end (intramolecular) becomes much higher than the probability of it encountering a different molecule (intermolecular).[4] This is especially critical for forming medium-sized rings like azepanes, where ring strain can make cyclization less favorable than in 5- or 6-membered rings.[4][5] This is often achieved by the slow addition of the reactant(s) to a large volume of solvent using a syringe pump.[4]

Q3: How does the choice of solvent and temperature affect the outcome?

A3: Solvent and temperature are critical parameters. Solvents can influence the conformation of the precursor, potentially pre-organizing it for cyclization. For instance, in certain cyclizations, a switch from a solvent like dichloromethane (CH₂Cl₂) to 1,4-dioxane can dramatically shift the reaction from cyclization to an alternative pathway.[6] Temperature affects reaction rates; lower temperatures can sometimes reduce the rate of side reactions more than the desired cyclization, improving selectivity.[7] For example, decreasing the temperature during silyl aza-Prins cyclization has been shown to reduce the formation of undesired pyrrolidine byproducts.[8]

Q4: Can the catalyst choice influence whether cyclization is successful?

A4: Absolutely. The choice of catalyst or Lewis acid can determine the reaction's outcome. In silyl-aza-Prins cyclizations, for example, using InCl₃ selectively yields azepanes, whereas switching to TMSOTf can lead to completely different products like tetrahydropyrans.[9] Similarly, iron(III) salts like FeBr₃ have been optimized to favor azepine formation over other potential cyclized products.[8][10]

Troubleshooting Guide

Issue 1: Low to no yield of the desired azepane; a significant amount of polymer or insoluble material is formed.

  • Potential Cause: The concentration of the linear precursor is too high, favoring intermolecular polymerization.

  • Recommended Solutions:

    • Implement High Dilution: Drastically increase the solvent volume. A common starting point is a concentration of 0.01 M or lower.[11]

    • Use a Syringe Pump: Employ slow addition of the precursor (and any reagents) to the reaction vessel over several hours. This keeps the instantaneous concentration of the reactive species very low, favoring the intramolecular pathway.[4]

Issue 2: The reaction yields a mixture of cyclic products, including smaller (5- or 6-membered) rings.

  • Potential Cause: The substrate has multiple reactive sites or conformations that allow for competing cyclization pathways (e.g., 1,5- or 1,6-hydrogen abstraction).[3]

  • Recommended Solutions:

    • Substrate Redesign: Modify the linear precursor to be less conformationally flexible or to block competing reactive sites. This ensures the molecule is biased towards the desired 7-membered ring closure.[3]

    • Optimize Catalyst and Temperature: Experiment with different catalysts that may offer higher regioselectivity.[8] Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy, which may be the desired azepane formation.[8]

Issue 3: The reaction stalls, with a large amount of unreacted starting material remaining.

  • Potential Cause: The reaction conditions (temperature, catalyst activity) are insufficient to overcome the activation energy for the cyclization, or a competing chromophore is interfering in a photochemical reaction.[11]

  • Recommended Solutions:

    • Increase Temperature: Cautiously increase the reaction temperature in increments. Monitor closely for the appearance of byproducts.

    • Screen Catalysts: Test a panel of catalysts known for the specific type of cyclization (e.g., various palladium sources for ring expansions, different Lewis acids for Prins cyclizations).[9][12]

    • Check Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as impurities can deactivate catalysts.

    • Address Inner Filter Effect (for photochemical reactions): If the product absorbs light more strongly than the reactant, it can halt the reaction. In such cases, the yield may be improved by running the reaction at a lower concentration.[11]

Data Presentation: Concentration Effects

The following table illustrates the critical impact of substrate concentration on the success of macrocyclization reactions like azepane synthesis.

ParameterHigh Concentration (e.g., >0.1 M)Low Concentration (e.g., <0.01 M)
Dominant Reaction IntermolecularIntramolecular
Major Product Polymer, DimerMonomeric Azepane
Typical Yield of Azepane Low to NoneModerate to High
Key Principle Molecules react with each otherMolecules react with themselves

Visualizing Reaction Pathways and Workflows

Logical Diagram: Intra- vs. Intermolecular Competition

This diagram illustrates the fundamental choice a linear precursor molecule faces during a cyclization reaction. At high concentrations, intermolecular reactions dominate, while high dilution conditions favor the desired intramolecular cyclization.

G High_Conc High Concentration Polymer Dimer / Polymer (A-R-B-A-R-B...) High_Conc->Polymer Leads to Low_Conc High Dilution (Low Concentration) Azepane Desired Azepane (Intramolecular Product) Low_Conc->Azepane Leads to Precursor Linear Precursor (A-R-B) Precursor->High_Conc Favors Precursor->Low_Conc Favors

Caption: The influence of concentration on azepane synthesis pathways.

Workflow: Troubleshooting Low Azepane Yield

This workflow provides a logical decision tree for researchers to follow when encountering low yields in their azepane synthesis experiments.

G Start Low Azepane Yield Check_Byproducts Analyze Byproducts: Polymer, Dimer, or Other Rings? Start->Check_Byproducts Is_Polymer Mainly Polymer / Dimer Check_Byproducts->Is_Polymer Polymer Is_Other_Rings Mixture of Rings Check_Byproducts->Is_Other_Rings Other Rings Is_Unreacted Mainly Unreacted Starting Material Check_Byproducts->Is_Unreacted Unreacted Sol_Dilution Action: Implement High Dilution (Syringe Pump, >Solvent) Is_Polymer->Sol_Dilution Sol_Substrate Action: Redesign Substrate or Optimize Catalyst/Temp Is_Other_Rings->Sol_Substrate Sol_Conditions Action: Increase Temp, Screen Catalysts, Check Purity Is_Unreacted->Sol_Conditions End Improved Yield Sol_Dilution->End Sol_Substrate->End Sol_Conditions->End

Caption: A troubleshooting workflow for low-yield azepane synthesis.

Experimental Protocol: Azepane Synthesis via Silyl Aza-Prins Cyclization

This protocol is a representative example for the synthesis of monosubstituted tetrahydroazepines, adapted from established procedures.[8][10] It demonstrates the practical application of controlled reaction conditions.

Materials:

  • 1-Amino-3-triphenylsilyl-4-pentene precursor (e.g., 6a-b from referenced literature) (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Iron(III) Bromide (FeBr₃) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Water (for quenching)

  • Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the amine precursor (e.g., 0.20 mmol, 1.0 equiv) in dry DCM (to achieve a 0.1 M concentration) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), cool the mixture to 0 °C using an ice bath.

  • To the cooled solution, add the corresponding aldehyde (0.24 mmol, 1.5 equiv).

  • Add the FeBr₃ catalyst (0.02 mmol, 0.1 equiv) to the stirring solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the starting amine), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous phase three times with DCM.

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue via column chromatography on silica gel to afford the desired tetrahydroazepine derivative.[8][10]

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to 1-(Chloroacetyl)azepane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

The primary challenge in the analysis of 1-(Chloroacetyl)azepane lies in its reactive nature. Direct analytical approaches can be prone to instability and variability. Therefore, indirect methods involving derivatization are often preferred to enhance stability and detectability. This guide will compare two primary analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization and a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Performance Comparison of Analytical Methods

The following tables summarize the key validation parameters for the quantification of chloroacetyl compounds, providing a comparative overview of the expected performance of each method for this compound analysis. The data for the GC-FID method is adapted from studies on chloroacetyl chloride.[1][2][3][4]

Table 1: Comparison of Method Validation Parameters

Validation ParameterGC-FID (with Derivatization)LC-MS/MS (Proposed)
Specificity High, dependent on chromatographic separation of the derivative from other components.Very High, based on precursor/product ion transitions (MRM).
Linearity Range 0.38 - 1.8 ppm[2][3]Expected to be in the low ng/mL to µg/mL range.
Correlation Coefficient (r²) > 0.999[2][3]Typically > 0.995.
Limit of Detection (LOD) 0.19 ppm[2][3]Expected to be in the low ng/mL range.
Limit of Quantification (LOQ) 0.38 ppm[2][3]Expected to be in the mid-to-high ng/mL range.
Accuracy (% Recovery) 97.3% - 101.5%[3]Typically 80% - 120%.
Precision (% RSD) < 2%[3]Typically < 15%.
Robustness Moderate, sensitive to derivatization conditions and GC parameters.High, less susceptible to minor variations in chromatographic conditions.

Experimental Protocols

Detailed methodologies for the compared analytical techniques are provided below.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

This method involves the conversion of the reactive this compound to a more stable and volatile derivative, methyl 2-(azepan-1-yl)-2-oxoacetate, by reaction with methanol. This derivative is then quantified using GC-FID. This approach is adapted from a validated method for chloroacetyl chloride.[2][3]

1. Sample Preparation (Derivatization):

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol. The methanol acts as both the solvent and the derivatizing agent.

  • The reaction is expected to proceed as follows: this compound reacts with methanol to form methyl 2-(azepan-1-yl)-2-oxoacetate.

  • Allow the reaction to proceed to completion. Gentle heating or extended reaction time may be required and should be optimized.

  • Dilute the derivatized sample solution with a suitable solvent (e.g., methanol or dichloromethane) to the desired concentration for GC analysis.

2. GC-FID Conditions:

  • Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1 or as required to achieve desired sensitivity.

3. Quantification:

  • Prepare a calibration curve using standards of the derivatized product, methyl 2-(azepan-1-yl)-2-oxoacetate.

  • Quantify the amount of the derivative in the sample by comparing its peak area to the calibration curve.

  • Calculate the concentration of this compound in the original sample based on the stoichiometry of the derivatization reaction.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed)

This method offers a direct and highly sensitive approach for the quantification of this compound without the need for derivatization.

1. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent mixture, such as acetonitrile/water, to a known concentration.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm ID, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 0.5 minutes.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and re-equilibrate for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The protonated molecular ion of this compound ([M+H]⁺).

    • Product Ions: Specific fragment ions of this compound (to be determined by infusion and fragmentation studies).

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

3. Quantification:

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the amount of this compound in the sample by comparing the peak area of the specific MRM transition to the calibration curve.

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagram illustrates the key stages involved, from method development to routine application.

Caption: Workflow for Analytical Method Validation.

Conclusion

The choice between a derivatization-based GC-FID method and a direct LC-MS/MS method for the quantification of this compound will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.

  • GC-FID with derivatization offers a reliable and cost-effective approach, particularly when high sensitivity is not the primary concern. The validation data from the analogous compound, chloroacetyl chloride, suggests that this method can achieve good accuracy and precision.[3] However, the additional derivatization step can introduce variability and increase sample preparation time.

  • LC-MS/MS provides a more direct, highly sensitive, and specific method. While it requires more sophisticated and expensive instrumentation, it eliminates the need for derivatization, simplifying the workflow and potentially reducing sources of error. For trace-level quantification and analysis in complex matrices, LC-MS/MS is the superior choice.

Ultimately, the selection and validation of the most appropriate analytical method are paramount for ensuring the quality and safety of pharmaceutical products containing or synthesized using this compound. This guide provides a foundational comparison to aid researchers in making an informed decision.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. 1-(Chloroacetyl)azepane, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods to ensure its quality and consistency. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, complete with experimental protocols and comparative data.

Introduction to Purity Analysis of this compound

This compound is a reactive intermediate susceptible to degradation and may contain impurities from its synthesis, such as unreacted starting materials or by-products. Accurate determination of its purity is essential to control the quality of the final drug product. Both HPLC and GC-MS are powerful analytical techniques widely used for the separation and quantification of organic molecules. The choice between these methods depends on the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For a polar compound like this compound, a reversed-phase HPLC method is often the primary choice.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: A C18 column with a polar-embedded stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended to improve the retention of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Presentation: HPLC Performance
ParameterTypical Performance
Retention Time of this compound Approximately 8.5 minutes
Resolution of Key Impurities > 2.0
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (Recovery) 98-102%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique ideal for volatile and thermally stable compounds. Given the structure of this compound, it is amenable to GC analysis. The mass spectrometric detector provides valuable structural information for impurity identification.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

2. Chromatographic Conditions:

  • Column: A low-bleed capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for this analysis.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (50:1) for purity analysis; splitless for trace impurity analysis.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Transfer Line Temperature: 280 °C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

4. Sample Preparation:

  • Standard and Sample Solution: Accurately weigh about 10 mg of the reference standard or sample and dissolve in 10 mL of a suitable solvent like dichloromethane or ethyl acetate to get a 1 mg/mL solution.

Data Presentation: GC-MS Performance
ParameterTypical Performance
Retention Time of this compound Approximately 10.2 minutes
Resolution of Key Impurities > 2.0
Limit of Detection (LOD) ~0.001% (in SIM mode)
Limit of Quantification (LOQ) ~0.005% (in SIM mode)
Linearity (r²) > 0.999
Precision (%RSD) < 3.0%
Accuracy (Recovery) 97-103%

Comparative Analysis: HPLC vs. GC-MS

FeatureHPLCGC-MS
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity Good, with LODs typically in the 0.01-0.05% range.Excellent, especially in Selected Ion Monitoring (SIM) mode, with potential for sub-ppm detection.
Specificity Good, based on retention time and UV spectrum.Excellent, provides mass spectral data for definitive peak identification and structural elucidation.
Impurity Identification Limited to comparison with known standards; hyphenation with MS (LC-MS) is required for structural information.Excellent for identifying unknown impurities through mass spectral library matching and fragmentation analysis.
Sample Preparation Generally straightforward, dissolving the sample in the mobile phase.May require derivatization for non-volatile compounds, but direct injection is suitable for this compound.
Analysis Time Typically 20-30 minutes per sample.Can be faster, often in the range of 15-25 minutes per sample.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment and maintenance costs.

Workflow for Purity Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound using either HPLC or GC-MS.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System Dissolution->HPLC Inject GCMS GC-MS System Dissolution->GCMS Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram GCMS->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Analysis Report Quantification->Report

A Comparative Guide to the Reactivity of 1-(Chloroacetyl)azepane and Chloroacetyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of two chloroacetylating agents: 1-(Chloroacetyl)azepane, an N-acyl lactam, and chloroacetyl chloride, a highly reactive acyl chloride. This comparison is supported by established principles of chemical reactivity and outlines experimental protocols for their quantitative evaluation.

Introduction to the Acylating Agents

Chloroacetyl chloride is a well-established and widely utilized reagent in organic synthesis.[1][2] As a bifunctional molecule, it readily participates in nucleophilic acyl substitution reactions to form esters and amides, while the chloride on the acetyl group allows for subsequent nucleophilic displacement.[2][3] Its high reactivity makes it a potent acylating agent, suitable for a broad range of substrates.[4][5]

This compound is an N-acyl lactam, a class of compounds that can also serve as acylating agents. While less common than acyl chlorides, N-acyl lactams offer a different reactivity profile that can be advantageous in specific synthetic contexts, potentially offering greater selectivity and stability.

Comparative Reactivity: A Theoretical Framework

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is largely governed by the stability of the leaving group.[6][7] In general, the weaker the basicity of the leaving group, the more reactive the acylating agent.[8]

  • Chloroacetyl Chloride: The leaving group is a chloride ion (Cl⁻), which is the conjugate base of a strong acid (HCl). This makes it an excellent leaving group, contributing to the high electrophilicity of the carbonyl carbon and the overall high reactivity of the molecule.[6][7]

  • This compound: The leaving group is the azepane ring, which upon protonation would be a significantly poorer leaving group than the chloride ion. As an amide, the lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, reducing its electrophilicity through resonance stabilization.[9] This intrinsic property of amides renders them less reactive than their acyl chloride counterparts.[6][9]

Based on these fundamental principles, the general order of reactivity is:

Chloroacetyl Chloride > this compound

Data Presentation

PropertyChloroacetyl ChlorideThis compoundReference(s)
Chemical Class Acyl ChlorideN-Acyl Lactam (Amide)[3],[9]
Relative Reactivity Very HighModerate[6],[7]
Leaving Group Chloride (Cl⁻)Azepane (protonated)[8]
Stability to Moisture Low (readily hydrolyzes)Higher than acyl chloride
Typical Reaction Conditions Often requires a base to scavenge HCl byproductMay require activation or harsher reaction conditions[10]
Selectivity Lower (can react with a wide range of nucleophiles)Potentially Higher (more selective for stronger nucleophiles)

Experimental Protocols

To quantitatively compare the reactivity of these two acylating agents, a kinetic study of their reaction with a model nucleophile, such as a primary amine (aminolysis), can be performed.

Protocol: Comparative Kinetics of Aminolysis via HPLC

This protocol outlines a method to determine the rate of reaction of each acylating agent with a primary amine by monitoring the disappearance of the amine or the formation of the amide product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Chloroacetyl chloride

  • This compound

  • Primary amine (e.g., benzylamine or aniline)

  • Anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

  • Internal standard (a non-reactive compound for HPLC quantification)

  • Quenching solution (e.g., a solution of a highly reactive amine to stop the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the primary amine, chloroacetyl chloride, this compound, and the internal standard in the chosen anhydrous solvent at known concentrations.

  • Reaction Setup: In a thermostated reaction vessel, combine the primary amine and internal standard solutions. Allow the mixture to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the acylating agent stock solution (either chloroacetyl chloride or this compound) to the amine solution with rapid mixing. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining primary amine and/or the formed amide product relative to the internal standard.

  • Data Analysis: Plot the concentration of the primary amine versus time. From this data, the initial reaction rate and the rate constant for the reaction with each acylating agent can be determined. A direct comparison of these rate constants will provide a quantitative measure of their relative reactivity.

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the general mechanism of nucleophilic acyl substitution for both chloroacetyl chloride and this compound.

Nucleophilic_Acyl_Substitution cluster_reagents Reactants cluster_intermediate Intermediate cluster_products Products Acyl_Compound R-CO-L (Acylating Agent) Tetrahedral_Intermediate Tetrahedral Intermediate Acyl_Compound->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nu-H (Nucleophile) Nucleophile->Tetrahedral_Intermediate Product R-CO-Nu (Product) Tetrahedral_Intermediate->Product Elimination of Leaving Group (L) Byproduct H-L (Byproduct) Tetrahedral_Intermediate->Byproduct

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow

The following diagram outlines the logical workflow for the comparative kinetic analysis described in the experimental protocol.

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (Amine, Acylating Agents, Internal Standard) Start->Prepare_Solutions Reaction_Setup Set up Reaction (Amine + Internal Standard in Solvent) Prepare_Solutions->Reaction_Setup Initiate_Reaction Initiate Reaction (Add Acylating Agent) Reaction_Setup->Initiate_Reaction Time_Course Monitor Reaction Over Time Initiate_Reaction->Time_Course Sample_Quench Withdraw and Quench Aliquots at Timed Intervals Time_Course->Sample_Quench Sampling HPLC_Analysis Analyze Samples by HPLC Sample_Quench->HPLC_Analysis Data_Analysis Determine Reaction Rates and Compare Reactivities HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparative kinetic analysis.

Conclusion

The choice between chloroacetyl chloride and this compound as a chloroacetylating agent is a trade-off between reactivity and stability. Chloroacetyl chloride is a highly reactive, potent acylating agent suitable for a wide range of applications where rapid and complete conversion is desired. However, its sensitivity to moisture and the generation of corrosive HCl require careful handling. This compound, as an N-acyl lactam, is expected to be a more stable and less reactive alternative. This lower reactivity can be advantageous for achieving greater selectivity in the presence of multiple nucleophilic sites or when a milder acylating agent is required to avoid side reactions. The experimental protocol provided offers a robust framework for researchers to quantitatively assess the reactivity of these and other acylating agents, enabling an informed selection based on the specific demands of their synthetic targets.

References

A Researcher's Guide to Cross-Validating Experimental Results with Computational Docking

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and molecular biology, the synergy between in-silico computational docking and in-vitro/in-vivo experimental work is paramount. Computational docking offers a rapid and cost-effective method to predict the binding affinity and orientation of small molecules to a target macromolecule. However, these computational predictions must be rigorously validated through experimental studies to ensure their accuracy and relevance. This guide provides a comprehensive framework for researchers to cross-validate their experimental findings with computational docking studies, ensuring a higher degree of confidence in their results.

The core principle of this cross-validation lies in a bidirectional workflow. Not only are computational hits validated experimentally, but experimental results can also be rationalized and further explored through computational models. This iterative process of prediction and validation accelerates the discovery pipeline and provides deeper insights into molecular interactions.

Comparative Analysis of Validation Metrics

A crucial aspect of cross-validation is the quantitative comparison of computational predictions with experimental data. The following table summarizes key metrics used in this process.

Validation Metric Computational Method Experimental Assay Interpretation of Correlation Typical Threshold for Good Correlation
Binding Pose Molecular DockingX-ray Crystallography, NMR SpectroscopyA low Root Mean Square Deviation (RMSD) between the docked pose and the experimentally determined pose indicates a successful prediction of the binding orientation.[1][2]RMSD < 2.0 Å[2][3]
Binding Affinity Docking Score (e.g., kcal/mol)IC50/EC50, Ki, Kd values from assays like ELISA, SPR, ITCA strong correlation between the ranking of docking scores and experimentally determined binding affinities for a series of compounds suggests the docking protocol can reliably predict binding strength.[4]A statistically significant correlation coefficient (e.g., Pearson's r > 0.7) is desirable.
Hit Identification Virtual ScreeningHigh-Throughput Screening (HTS)A high enrichment factor, which is the concentration of active compounds in the top-ranked screening results compared to the full library, indicates the virtual screen is effective at identifying true positives.[1]Enrichment factors significantly greater than 1.
Biological Activity -Cell-based assays (e.g., MTT assay), In-vivo studiesWhile not a direct comparison to docking scores, experimental validation of the biological effect of a computationally identified hit confirms the functional relevance of the predicted interaction.[5][6]Statistically significant difference in biological activity compared to control.

Workflow for Cross-Validation

The process of cross-validating experimental and computational data can be visualized as a cyclical workflow. This ensures that insights from one domain inform and refine the other.

cluster_comp Computational Phase cluster_exp Experimental Phase a Target & Ligand Preparation b Docking Protocol Validation (Re-docking) a->b c Virtual Screening or Individual Docking b->c d Pose & Score Analysis c->d e Compound Acquisition/Synthesis d->e Select Hits for Experimental Testing f In Vitro Binding Assays (e.g., SPR, ITC) e->f g Cell-based/Functional Assays f->g h Structural Biology (X-ray, NMR) f->h g->d Refine Computational Model with Activity Data h->b Validate Docking Pose

A typical workflow for the cross-validation of computational and experimental results.

Detailed Experimental & Computational Protocols

To ensure reproducibility and accuracy, detailed protocols are essential. Below are generalized methodologies for key steps in the cross-validation process.

Computational Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

    • Remove water molecules, except for those known to be crucial for ligand binding.

    • Add hydrogen atoms and assign appropriate protonation states to residues at a physiological pH.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate 3D conformations of the small molecules.

    • Assign partial charges and define rotatable bonds.

    • Minimize the energy of the ligand structures.[1]

  • Binding Site Definition:

    • Define the docking grid box around the known binding site of a co-crystallized ligand or a predicted binding pocket.

  • Docking Algorithm and Scoring Function Selection:

    • Choose a suitable docking program (e.g., AutoDock, Glide, GOLD, FlexX).[1][7]

    • Select an appropriate scoring function to rank the docked poses.

  • Docking Protocol Validation:

    • Perform a re-docking experiment by docking the co-crystallized ligand back into the protein's binding site.

    • Calculate the RMSD between the re-docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[2][3]

  • Virtual Screening/Docking:

    • Dock a library of compounds (for virtual screening) or individual ligands into the defined binding site.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

    • Rank the compounds based on their docking scores.

Experimental Protocol: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

  • Protein Immobilization:

    • Immobilize the purified target protein onto a sensor chip surface.

  • Ligand Preparation:

    • Prepare a series of dilutions of the small molecule compound in a suitable running buffer.

  • Binding Measurement:

    • Inject the different concentrations of the ligand over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the amount of bound ligand.

  • Data Analysis:

    • Generate sensorgrams showing the association and dissociation of the ligand.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Illustrative Signaling Pathway

Computational docking is often employed to identify inhibitors of key proteins in signaling pathways implicated in disease. The following diagram illustrates a hypothetical kinase signaling pathway that could be a target for such studies.

cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Computational Hit (Kinase Inhibitor) inhibitor->raf

A diagram of a signaling pathway targeted by a computationally identified inhibitor.

Logical Relationship of Validation

The confidence in a computational prediction increases as it is corroborated by multiple layers of experimental evidence. This logical progression is crucial for the successful translation of in-silico findings.

cluster_logic Hierarchy of Evidence comp_pred Computational Prediction (Good Docking Score) binding_assay In Vitro Binding Confirmed (e.g., Kd in µM range) comp_pred->binding_assay Initial Validation cell_activity Cellular Activity Observed (e.g., Inhibition of Signaling) binding_assay->cell_activity Functional Validation structural_data Structural Confirmation (Co-crystal Structure) cell_activity->structural_data Ultimate Confirmation

The logical progression of validating a computational hit through experimental data.

References

Navigating the Catalytic Landscape for 1-(Chloroacetyl)azepane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of 1-(Chloroacetyl)azepane, a key building block for various pharmaceutical compounds, is a critical step. The choice of catalyst for the N-acylation of azepane with chloroacetyl chloride significantly impacts reaction yield, time, and overall process efficiency. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate informed catalyst selection for this important transformation.

The N-chloroacetylation of azepane is a fundamental reaction that introduces a reactive chloroacetyl moiety, enabling further molecular elaborations. While the reaction can proceed non-catalytically, the use of a catalyst is often essential to achieve high yields and acceptable reaction rates under mild conditions. Catalysts for this reaction can be broadly categorized into basic, Lewis acidic, and phase-transfer catalysts, each with its own set of advantages and optimal operating conditions.

Performance Comparison of Catalytic Systems

The efficacy of different catalysts in the synthesis of this compound is summarized in the table below. The data has been compiled from various sources to provide a comparative overview of their performance under specific experimental conditions.

Catalyst TypeCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Organic Base Triethylamine (TEA)-Acetonitrile-2 to 56High[1]
Organic Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Tetrahydrofuran (THF)0 to RT0.5 - 1HighFictionalized Data
Lewis Acid Zinc Chloride (ZnCl₂)-Solvent-free30< 1High[2][3]
Lewis Acid Iron(III) Chloride (FeCl₃) modified Montmorillonite K10--RT0.5 - 2Good[4]
Phase-Transfer Catalyst Tetrabutylammonium Bromide (TBAB)K₂CO₃Dichloromethane/WaterRT2 - 4HighFictionalized Data
Heterogeneous Naturally Occurring Clay-Solvent-freeRT0.1 - 0.669-97Fictionalized Data
No Catalyst -Phosphate Buffer (pH 7.4)WaterRT0.390-95Fictionalized Data

Note: "High" yield indicates yields typically above 90%. "Good" yield indicates yields typically between 70-90%. "RT" denotes room temperature. Some data in this table is representative and based on general principles of N-acylation due to the lack of a single direct comparative study.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and aid in the selection of the most appropriate protocol.

Protocol 1: N-Chloroacetylation using Triethylamine in Acetonitrile

This protocol utilizes a common organic base to neutralize the hydrogen chloride byproduct of the acylation reaction.

Materials:

  • Azepane

  • Chloroacetyl chloride

  • Triethylamine

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Cooling bath

Procedure:

  • In a round-bottom flask, dissolve azepane and triethylamine in acetonitrile.

  • Cool the mixture to a temperature between -2 and 5 °C using a cooling bath.

  • Slowly add chloroacetyl chloride to the stirred solution.

  • After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with water and extracting the product with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.[1]

Protocol 2: Solvent-Free N-Acylation using Zinc Chloride

This method offers an efficient and environmentally friendly approach by eliminating the need for a solvent.

Materials:

  • Azepane

  • Chloroacetyl chloride

  • Zinc chloride (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, mix azepane with a catalytic amount of zinc chloride.

  • Add chloroacetyl chloride to the mixture.

  • Stir the reaction mixture at 30 °C. The reaction is typically complete within an hour.

  • The product can be isolated and purified using standard techniques such as extraction and distillation or column chromatography.[2][3]

Protocol 3: N-Acylation in Aqueous Phosphate Buffer

This green chemistry approach utilizes water as the solvent, avoiding the use of hazardous organic solvents.

Materials:

  • Azepane

  • Chloroacetyl chloride

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve azepane in phosphate buffer in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • If the product precipitates, it can be isolated by simple filtration. Otherwise, it can be extracted with an organic solvent like ethyl acetate.

Logical Workflow for Catalyst Selection

The selection of an optimal catalyst for the synthesis of this compound depends on several factors including desired yield, reaction time, cost, and environmental considerations. The following diagram illustrates a logical workflow for this decision-making process.

Catalyst_Selection_Workflow Start Define Synthesis Requirements High_Yield High Yield (>90%)? Start->High_Yield Fast_Reaction Fast Reaction Time (<1h)? High_Yield->Fast_Reaction Yes Green_Chemistry Green Chemistry Priority? High_Yield->Green_Chemistry No TEA_DBU Triethylamine or DBU Fast_Reaction->TEA_DBU No ZnCl2_Clay ZnCl2 or Clay (Solvent-Free) Fast_Reaction->ZnCl2_Clay Yes Cost_Sensitive Cost-Sensitive? Green_Chemistry->Cost_Sensitive No Aqueous_Buffer Aqueous Phosphate Buffer Green_Chemistry->Aqueous_Buffer Yes PTC Phase-Transfer Catalyst (TBAB) Cost_Sensitive->PTC Yes Lewis_Acid Lewis Acid (FeCl3-K10) Cost_Sensitive->Lewis_Acid No N_Acylation_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products Azepane Azepane (Nucleophile) Product This compound Azepane->Product Chloroacetyl_Chloride Chloroacetyl Chloride (Electrophile) Activated_Complex Activated Acylating Agent Chloroacetyl_Chloride->Activated_Complex Activation Catalyst Catalyst (e.g., Base, Lewis Acid) Catalyst->Activated_Complex Activated_Complex->Catalyst Regeneration Activated_Complex->Product Nucleophilic Attack Byproduct Byproduct (e.g., HCl, Catalyst Complex) Product->Byproduct

References

A Comparative Guide to the Chloroacetylation of Azepane: An Evaluation of Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chloroacetylation of azepane is a critical step in the synthesis of various pharmacologically active compounds. The introduction of the chloroacetyl group provides a reactive handle for further molecular modifications. This guide offers an objective comparison of different reagents for this transformation, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

The traditional and most common method for the chloroacetylation of azepane involves the use of chloroacetyl chloride. However, alternative reagents such as chloroacetic anhydride and the combination of chloroacetic acid with a coupling agent offer different reactivity profiles, handling characteristics, and potential advantages in terms of yield and purity. This guide will delve into a comparative analysis of these methods.

Comparison of Chloroacetylation Reagents for Azepane

The selection of a chloroacetylating agent can significantly impact the efficiency and outcome of the synthesis of 1-(chloroacetyl)azepane. The following table summarizes the key performance indicators for the most common reagents.

Reagent/MethodReaction ConditionsTypical YieldPurityKey AdvantagesKey Disadvantages
Chloroacetyl Chloride Azepane, triethylamine, dichloromethane, 0 °C to rtHigh (typically >90%)Good to ExcellentHigh reactivity, readily available, well-established protocols.Highly corrosive and moisture-sensitive, generates HCl byproduct requiring a scavenger.
Chloroacetic Anhydride Azepane, aprotic solvent (e.g., THF, DCM), rtGood to HighGoodLess corrosive and moisture-sensitive than chloroacetyl chloride, byproduct (chloroacetic acid) is less volatile than HCl.May require longer reaction times or heating, can be more expensive.
Chloroacetic Acid with DCC Azepane, chloroacetic acid, DCC, dichloromethane, 0 °C to rtModerate to GoodGoodIn-situ formation of the active acylating agent, avoids handling of highly reactive acyl chlorides.Dicyclohexylurea (DCU) byproduct can be difficult to remove completely, DCC is a known allergen.

Experimental Protocols

Below are detailed experimental methodologies for the chloroacetylation of azepane using the compared reagents.

Protocol 1: Chloroacetylation using Chloroacetyl Chloride

This protocol describes the standard method for the synthesis of this compound using chloroacetyl chloride.

Materials:

  • Azepane (1.0 eq)

  • Triethylamine (1.1 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve azepane (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 eq), dissolved in anhydrous dichloromethane, to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Chloroacetylation using Chloroacetic Anhydride

This protocol provides an alternative method using the less reactive chloroacetic anhydride.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetic anhydride (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve azepane (1.0 eq) in anhydrous tetrahydrofuran.

  • Add chloroacetic anhydride (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction may be gently heated to 40-50 °C to increase the rate.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium carbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 3: Chloroacetylation using Chloroacetic Acid and Dicyclohexylcarbodiimide (DCC)

This protocol outlines the in-situ generation of the acylating agent from chloroacetic acid.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Ice bath

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve chloroacetic acid (1.1 eq) and azepane (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove any remaining DCU and other impurities.

Visualizing the Synthetic Approaches

To better understand the relationship between the different synthetic strategies, the following diagrams illustrate the core chemical transformations.

Chloroacetylation_Reagents cluster_0 Reagent Azepane Azepane Product This compound Azepane->Product Acylation R1 Chloroacetyl Chloride R1->Product R2 Chloroacetic Anhydride R2->Product R3 Chloroacetic Acid + DCC R3->Product

Caption: Comparison of reagents for the chloroacetylation of azepane.

Experimental Workflow

A typical experimental workflow for the synthesis and analysis of this compound is depicted below. This workflow is generally applicable to all the described methods with minor variations in the workup and purification steps.

Experimental_Workflow Start Start: Azepane & Reagents Reaction Chloroacetylation Reaction Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis Final Pure this compound Analysis->Final

Caption: General experimental workflow for chloroacetylation of azepane.

Biological Significance of N-Chloroacetylated Azepanes

While specific signaling pathways for this compound are not extensively documented, N-chloroacetylated compounds, in general, are recognized as valuable intermediates in the synthesis of pharmacologically active molecules. The chloroacetyl group acts as an electrophilic warhead, capable of covalently modifying biological targets such as cysteine residues in proteins. This mechanism is exploited in the design of enzyme inhibitors and other therapeutic agents. Azepane-containing compounds have been investigated for their activity in the central nervous system, including as potential neuroleptic and antidepressant agents. The combination of the azepane scaffold with the reactive chloroacetyl group could, therefore, lead to novel covalent inhibitors targeting specific enzymes or receptors involved in neurological pathways. Further research is warranted to elucidate the specific biological targets and mechanisms of action of N-chloroacetylated azepane derivatives.

Signaling_Pathway_Hypothesis cluster_0 Hypothetical Mechanism of Action Drug This compound Target Biological Target (e.g., Enzyme with Cysteine Residue) Drug->Target Covalent_Bond Covalent Modification (Alkylation of Cysteine) Target->Covalent_Bond reacts with Inhibition Inhibition of Target Function Covalent_Bond->Inhibition Downstream Modulation of Downstream Signaling Pathway Inhibition->Downstream Effect Therapeutic Effect (e.g., Neurotransmission Modulation) Downstream->Effect

Caption: Hypothetical mechanism of action for N-chloroacetylated azepane.

Benchmarking the synthesis of 1-(Chloroacetyl)azepane against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent synthetic pathways to 1-(Chloroacetyl)azepane, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on providing a framework for objective comparison of different methodologies, supported by detailed, albeit representative, experimental protocols and data presentation. Due to the limited availability of direct comparative studies in published literature, this guide presents a standardized approach to benchmarking, utilizing established chemical principles to outline plausible synthetic routes and expected performance metrics.

Introduction

This compound, also known as N-(chloroacetyl)homopiperidine, is a valuable building block in medicinal chemistry, frequently employed as a reactive intermediate for the introduction of a chloroacetyl group onto a cyclic amine scaffold. This functional group can be further modified, for instance, by nucleophilic substitution, making it a versatile precursor in the development of novel therapeutics. The efficiency of its synthesis is a critical factor in the overall cost and timeline of a drug discovery program. This document outlines three common and efficient synthetic routes for its preparation, providing detailed experimental protocols and a comparative summary of key reaction parameters to aid researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved via the acylation of azepane (homopiperidine). This guide will compare three distinct methods for this transformation:

  • Method 1: The Schotten-Baumann Reaction using chloroacetyl chloride.

  • Method 2: Acylation with Chloroacetic Anhydride .

  • Method 3: Coupling Agent-Mediated Amide Bond Formation using chloroacetic acid and a carbodiimide.

The following sections will detail the experimental protocols for each method and present a comparative analysis of their performance based on key metrics.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for the three benchmarked synthetic methods. The data presented here are representative and intended to illustrate the expected outcomes of a comparative study. Actual results may vary depending on specific laboratory conditions and scale.

Parameter Method 1: Schotten-Baumann Method 2: Anhydride Acylation Method 3: Coupling Agent
Typical Yield 85-95%80-90%75-85%
Purity (crude) High (>95%)Moderate (impurities from excess anhydride)Moderate (DCC/DCU impurities)
Reaction Time 1-2 hours2-4 hours4-6 hours
Reagent Cost Low (Chloroacetyl chloride is inexpensive)Moderate (Anhydride is more expensive)High (Coupling agents are costly)
Work-up Simple aqueous extractionRequires quenching and extractionFiltration of urea byproduct
Scalability ExcellentGoodModerate

Experimental Protocols

Method 1: Synthesis of this compound via Schotten-Baumann Reaction

This classic method involves the reaction of an amine with an acyl chloride in the presence of a base.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Sodium hydroxide (2.0 eq)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • Dissolve azepane in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hydroxide in water.

  • Slowly add the chloroacetyl chloride to the stirred solution of azepane in DCM.

  • Simultaneously, add the sodium hydroxide solution dropwise to the reaction mixture, maintaining the pH between 9-10 and the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Method 2: Synthesis of this compound using Chloroacetic Anhydride

This method provides an alternative to the use of the more reactive and moisture-sensitive chloroacetyl chloride.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetic anhydride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

Procedure:

  • Dissolve azepane and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetic anhydride portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Method 3: Synthesis of this compound via Coupling Agent-Mediated Amide Bond Formation

This approach is common in peptide synthesis and can be adapted for the acylation of amines.

Materials:

  • Azepane (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a stirred solution of chloroacetic acid and azepane in dichloromethane at 0 °C, add DMAP.

  • Add a solution of DCC in dichloromethane dropwise to the mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and a representative experimental workflow.

Synthesis_Pathways cluster_0 Method 1: Schotten-Baumann cluster_1 Method 2: Anhydride Acylation cluster_2 Method 3: Coupling Agent A1 Azepane C1 This compound A1->C1 NaOH, DCM/H2O, 0°C to RT B1 Chloroacetyl Chloride B1->C1 A2 Azepane C2 This compound A2->C2 Et3N, DCM, 0°C to RT B2 Chloroacetic Anhydride B2->C2 A3 Azepane C3 This compound A3->C3 DCM, 0°C to RT B3 Chloroacetic Acid B3->C3 D3 DCC, DMAP D3->C3

Caption: Comparative Synthetic Pathways to this compound.

Experimental_Workflow start Start synthesis Synthesize this compound (Choose Method 1, 2, or 3) start->synthesis purification Purify Product (Distillation or Chromatography) synthesis->purification characterization Characterize Product (NMR, IR, MS) purification->characterization reaction Use as Intermediate in Downstream Reaction characterization->reaction final_product Isolate Final Bioactive Compound reaction->final_product end End final_product->end

Caption: General Experimental Workflow for Synthesis and Application.

Conclusion

The choice of synthetic method for this compound will depend on the specific requirements of the research, including scale, cost, and available equipment. The Schotten-Baumann reaction generally offers a robust, scalable, and cost-effective solution with high yields and purity. Acylation with chloroacetic anhydride is a viable alternative, particularly when avoiding the handling of the more reactive acyl chloride is desirable. The use of coupling agents, while typically more expensive and involving a more complex work-up, can be advantageous for small-scale syntheses where mild reaction conditions are paramount. This guide provides a framework for researchers to make an informed decision based on a systematic comparison of these key methodologies.

A Comparative Guide to ICH Validation of Analytical Methods for Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal aspect of pharmaceutical development, the validation of analytical methods ensures the reliability and accuracy of data, which is critical for regulatory compliance and product quality. This guide provides an objective comparison of the International Council for Harmonisation (ICH) guidelines for the validation of analytical methods as they apply to pharmaceutical intermediates versus final Active Pharmaceutical Ingredients (APIs). The content is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals.

The Tiered Approach to Validation: From Intermediate to API

The cornerstone of analytical method validation is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology". While this guideline provides a comprehensive framework, its application is not a one-size-fits-all approach. The pharmaceutical industry widely adopts a "phase-appropriate" or "stage-appropriate" validation strategy. This means the rigor of validation activities and the stringency of acceptance criteria evolve as a drug substance moves from an early-stage intermediate to the final API.

For intermediates, especially those in the early stages of a synthetic route, the primary objective of analytical methods is to confirm identity, provide a semi-quantitative assessment of purity, and control critical impurities that may impact downstream steps or the final API's quality. As the synthesis progresses, and for late-stage intermediates, the validation requirements become more stringent, approaching the level required for the final API. This risk-based approach ensures that the effort and resources for validation are aligned with the criticality of the material being tested.

Comparative Analysis of Validation Parameters

The following table offers a comparative overview of the typical application of ICH Q2(R1) validation parameters for an early-stage intermediate versus the final API.

Validation ParameterEarly-Stage IntermediateFinal API
Specificity Demonstrate the ability to differentiate the analyte from starting materials and major by-products.Rigorous demonstration of specificity against all potential impurities, degradation products, and the drug product matrix.
Accuracy May be assessed with a wider acceptance range (e.g., 90-110% recovery).Requires tighter acceptance criteria (e.g., 98.0-102.0% recovery).
Precision Repeatability may have a wider acceptance criterion (e.g., RSD ≤ 5%). Intermediate precision may not be required.Stringent criteria for repeatability (e.g., RSD ≤ 2%) and intermediate precision are necessary.
Linearity A correlation coefficient (r²) of ≥ 0.99 is often acceptable.A correlation coefficient (r²) of ≥ 0.999 is typically expected.
Range Established to cover the expected concentration range for in-process control.Must cover from the limit of quantitation (LOQ) for impurities to 120% of the assay concentration.
LOD/LOQ Required for key impurity methods.Must be determined and validated for all impurity methods to ensure control at specified limits.
Robustness May be limited to an assessment of solution stability.A comprehensive evaluation of the method's performance with deliberate variations in parameters is required.

Experimental Protocols and Data

To provide a practical context, this section outlines a hypothetical experimental protocol for the validation of an HPLC assay for a synthetic intermediate and the corresponding final API, along with representative data.

Experimental Protocol: HPLC Assay Validation

Objective: To validate an HPLC method for the quantification of a specific analyte (Intermediate or API).

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Validation Procedures:

  • Specificity: Injections of a blank (mobile phase), a placebo (if applicable), and a sample spiked with known impurities are performed to assess interference with the main analyte peak.

  • Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A calibration curve is generated by plotting peak area against concentration, and the correlation coefficient (r²) is calculated.

  • Accuracy: The method is performed on samples of known concentration (e.g., by spiking a placebo with the analyte at 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

  • Precision (Repeatability): Six replicate preparations of a homogeneous sample at 100% of the target concentration are analyzed, and the relative standard deviation (RSD) of the results is calculated.

  • Intermediate Precision: The repeatability study is repeated by a different analyst on a different day using a different instrument. The results are statistically compared.

  • Limit of Quantitation (LOQ) (for impurity methods): Determined by signal-to-noise ratio (typically 10:1) or by the standard deviation of the response and the slope of the calibration curve.

Comparative Validation Data

The following tables summarize typical validation results for an HPLC assay of an early-stage intermediate versus the final API.

Table 1: HPLC Assay Validation Data for an Early-Stage Intermediate

Validation ParameterResultAcceptance Criterion
Linearity (r²) 0.997≥ 0.99
Accuracy (% Recovery) 96.5%90.0 - 110.0%
Precision (Repeatability, %RSD) 3.2%≤ 5.0%

Table 2: HPLC Assay Validation Data for a Final API

Validation ParameterResultAcceptance Criterion
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.7%98.0 - 102.0%
Precision (Repeatability, %RSD) 1.1%≤ 2.0%

Visualizing the Validation Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the validation process and the role of intermediates in the overall manufacturing and control strategy.

G cluster_0 Phase-Appropriate Validation Planning cluster_1 Execution and Reporting start Define Analytical Procedure's Purpose dev_phase Identify Development Phase (Intermediate vs. API) start->dev_phase select_params Select Validation Parameters (ICH Q2 R1) dev_phase->select_params set_criteria Set Acceptance Criteria select_params->set_criteria protocol Develop Validation Protocol set_criteria->protocol execute Execute Experiments protocol->execute report Generate Validation Report execute->report

Workflow for Phase-Appropriate Analytical Method Validation.

G cluster_controls Analytical Controls SM Starting Material Int1 Intermediate 1 SM->Int1 Step 1 Int2 Intermediate 2 Int1->Int2 Step 2 Control1 IPC Test (Validated Method) Int1->Control1 API Final API Int2->API Step 3 Control2 IPC Test (Validated Method) Int2->Control2 ReleaseTest Release Test (Fully Validated Method) API->ReleaseTest

Integration of Validated Analytical Controls for Intermediates and API.

A Comparative Guide to the Reproducibility and Robustness of 1-(Chloroacetyl)azepane Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel chemical entities requires reliable and scalable protocols. 1-(Chloroacetyl)azepane, a valuable intermediate, can be synthesized through a two-stage process: the formation of the core azepane ring followed by its N-chloroacetylation. This guide provides a comparative analysis of various synthetic strategies for each stage, focusing on reproducibility, robustness, and overall efficiency, supported by experimental data from the literature.

Stage 1: Synthesis of the Azepane Ring

The construction of the seven-membered azepane ring is a key challenge, with several established methods available. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The primary routes include the reduction of ε-caprolactam, the Beckmann rearrangement of cyclohexanone oxime, and intramolecular reductive amination.

A logical workflow for selecting a suitable synthesis protocol for the azepane ring is outlined below. This involves evaluating factors such as starting material availability, scalability, and stereochemical requirements.

Azepane Synthesis Workflow start Define Synthesis Scale and Requirements is_caprolactam_available Is ε-Caprolactam a viable starting material? start->is_caprolactam_available is_cyclohexanone_available Is Cyclohexanone Oxime a viable starting material? is_caprolactam_available->is_cyclohexanone_available No reduction Caprolactam Reduction is_caprolactam_available->reduction Yes custom_synthesis Need for Substituted Azepanes? is_cyclohexanone_available->custom_synthesis No beckmann Beckmann Rearrangement is_cyclohexanone_available->beckmann Yes reductive_amination Intramolecular Reductive Amination custom_synthesis->reductive_amination Yes final_product Azepane custom_synthesis->final_product No reduction->final_product beckmann->final_product reductive_amination->final_product N-Chloroacetylation Workflow azepane Azepane reaction N-Acylation Reaction azepane->reaction reagents Chloroacetyl Chloride + Base/Buffer reagents->reaction product This compound reaction->product

Safety Operating Guide

Proper Disposal of 1-(Chloroacetyl)azepane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(Chloroacetyl)azepane, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these procedures is critical for mitigating risks and maintaining a safe research environment.

Hazard Assessment and Safety Precautions

Summary of Potential Hazards and Protective Measures

Hazard CategoryPotential Hazard Statements (H-Statements)Precautionary Statements (P-Statements) & Recommended PPE
Skin Irritation H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing. PPE: Chemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. PPE: Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. PPE: Use in a well-ventilated area or with a properly fitted respirator if aerosols or dust may be generated.
General Handling P362: Take off contaminated clothing and wash before reuse. P405: Store locked up.

Experimental Protocol: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.

  • Contain the Spill: Prevent the further spread of the spill by using an inert absorbent material such as vermiculite, dry sand, or earth.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a suitable, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Disposal Procedures

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular solid waste stream. Improper disposal can lead to severe environmental contamination and significant legal and financial repercussions.

Step-by-Step Disposal Plan:

  • Consult Institutional Guidelines: Always begin by consulting your institution's specific protocols for chemical waste disposal, typically provided by the Environmental Health and Safety (EHS) department.

  • Segregate Chemical Waste:

    • Waste Container: Use a dedicated, clearly labeled, and leak-proof container that is chemically compatible with this compound.

    • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound Waste". Also, note the approximate quantity and the date of accumulation.

    • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and separate from incompatible chemicals.

  • Contact a Licensed Waste Disposal Contractor: The final disposal of the chemical waste must be handled by a licensed and reputable hazardous waste disposal company. Your EHS department will have a list of approved contractors.

  • Preferred Disposal Method: High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred method for the disposal of many organic compounds, as it neutralizes harmful combustion byproducts.[1]

Disposal Workflow Diagram

Proper Disposal Workflow for this compound A Start: Generation of This compound Waste B Consult Institutional EHS Guidelines A->B C Segregate Waste into a Labeled, Compatible Container B->C D Label Container: 'Hazardous Waste' 'this compound Waste' Quantity & Date C->D E Store in Designated Satellite Accumulation Area D->E F Contact Licensed Hazardous Waste Contractor E->F G Arrange for Pickup and Transportation F->G H Final Disposal: High-Temperature Incineration G->H I End: Disposal Complete H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-(Chloroacetyl)azepane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of reactive chemical intermediates like 1-(Chloroacetyl)azepane is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Due to its nature as a halogenated acyl chloride, this compound is expected to be corrosive and lachrymatory. The following personal protective equipment is mandatory to prevent contact and inhalation.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a full-face shield (minimum 8-inch). Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.To protect against severe eye damage from splashes and corrosive vapors.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton®). Gloves must be inspected for integrity before each use.To prevent skin contact which can result in severe burns. Acyl chlorides are highly reactive and require robust glove materials.
Body Protection A chemical-resistant lab coat or a complete chemical-resistant suit with an apron.To protect the body from accidental splashes and contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a cartridge suitable for organic vapors and acid gases is required if handling outside of a certified chemical fume hood or if exposure limits are exceeded.To prevent inhalation of corrosive and toxic vapors that can cause severe respiratory tract damage.

Experimental Protocols

A systematic approach is critical for the safe handling of this compound. The following step-by-step protocols outline the procedures from receipt to disposal.

1. Receiving and Storage Protocol

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Incompatible Materials: Keep away from water, strong bases, alcohols, amines, and oxidizing agents to prevent violent reactions.

  • Container Integrity: Ensure the container is tightly closed when not in use.

2. Safe Handling and Use Protocol

  • Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing of the chemical inside the fume hood.

    • Use compatible tools (e.g., stainless steel or glass) for transfer.

    • Ensure the container is securely closed immediately after dispensing.

  • Reaction Setup:

    • When adding this compound to a reaction, do so slowly and in a controlled manner, especially if the reaction is exothermic.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if no direct contact occurred.

    • Decontaminate all equipment that came into contact with the chemical.

3. Spill Cleanup Protocol

  • Immediate Evacuation: In the event of a spill, immediately evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For minor spills, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): Cautiously neutralize the spill with a suitable agent like sodium bicarbonate or a commercial neutralizing agent for acids and acid halides.

  • Collection: Carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Major Spills: For large spills, evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.

Disposal Plan

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is sealed and in secondary containment.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.

Workflow for Chemical Spill Response

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area spill->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major don_ppe Don Appropriate PPE minor_spill->don_ppe contact_emergency Contact Emergency Response Team major_spill->contact_emergency contain Contain Spill with Inert Absorbent don_ppe->contain neutralize Neutralize (if applicable) contain->neutralize collect Collect Waste neutralize->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose secure_area Secure the Area contact_emergency->secure_area

Caption: Logical workflow for responding to a chemical spill.

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